Sch412348
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H21F2N9O |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21F2N9O/c23-14-3-4-17(16(24)12-14)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28) |
InChI 键 |
JZAMQDDHRXHDFR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)F)F |
同义词 |
(7-(2-(4-difluorophenyl)-1-piperazinyl)ethyl)-2-(2-furanyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine SCH 412348 SCH-412348 SCH412348 |
产品来源 |
United States |
Foundational & Exploratory
SCH412348: A Technical Guide to its Adenosine A2A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SCH412348 for the adenosine A2A receptor. It is designed to be an in-depth resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Data Presentation: Binding Affinity of this compound
This compound is a potent and highly selective antagonist of the human adenosine A2A receptor.[] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A2A receptor.
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | Selectivity | Reference |
| This compound | Adenosine A2A | Human | Competition Binding | 0.6 | >1000-fold over other adenosine receptors | Hodgson et al., 2009 |
Experimental Protocols
The determination of the binding affinity of this compound for the adenosine A2A receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for Adenosine A2A Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the human adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human adenosine A2A receptor.
-
Radioligand: A high-affinity A2A receptor radioligand, for example, [³H]ZM241385 or [³H]CGS 21680.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM ZM241385 or NECA) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A2A receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-40 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
25 µL of varying concentrations of the test compound (this compound) or the non-specific binding control.
-
100 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Adenosine A2A Receptor Signaling Pathway
Caption: Canonical A2A receptor signaling pathway.
References
In Vitro Characterization of Sch412348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch412348 is a potent and highly selective adenosine A2A receptor antagonist.[1][][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its binding affinity, functional activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures are provided to facilitate the replication and further investigation of its pharmacological profile.
Introduction
The adenosine A2A receptor, a G protein-coupled receptor, is predominantly expressed in the striatum where it colocalizes with dopamine D2 receptors on striatopallidal GABAergic neurons.[3] This localization is critical for the regulation of motor function.[3] Activation of the A2A receptor stimulates a signaling cascade that functionally opposes the action of the dopamine D2 receptor.[4][5] Consequently, antagonists of the A2A receptor have been investigated as a therapeutic strategy for Parkinson's disease, aiming to restore motor control by enhancing dopaminergic signaling.[4][5][6] this compound has been identified as a potent and selective antagonist of the human A2A receptor, demonstrating efficacy in various preclinical models of movement disorders.[1][][3]
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound is defined by its high affinity for the human adenosine A2A receptor and its significant selectivity over other adenosine receptor subtypes.
| Parameter | Value (nM) | Receptor | Cell Line | Reference |
| Binding Affinity (Ki) | 0.6 | Human A2A | CHO | [1] |
| Functional Antagonism (KB) | 0.3 | Human A2A | HEK 293 | [7] |
| Selectivity | >1000-fold vs. A1, A2B, A3 | Human | - | [1] |
| Selectivity | >1600-fold vs. A1 | Human | - | [4] |
Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the key quantitative data for this compound, highlighting its sub-nanomolar affinity and high selectivity for the human A2A receptor.
Signaling Pathway of this compound Action
This compound exerts its effects by competitively blocking the adenosine A2A receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon activation by its endogenous ligand adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This increase in cAMP opposes the signaling cascade of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gi) and thus inhibits adenylyl cyclase. By blocking the A2A receptor, this compound prevents the adenosine-mediated increase in cAMP, thereby potentiating the signaling of the dopamine D2 receptor.[4][5]
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A common signaling pathway for striatal NMDA and adenosine A2a receptors: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for Sch412348 Biological Targets and Pathways
Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the biological targets or signaling pathways of a compound designated Sch412348.
This lack of information prevents the creation of the requested in-depth technical guide and whitepaper. The search included queries for "this compound biological targets," "this compound signaling pathways," "this compound mechanism of action," and variations of the compound name.
The absence of public data suggests that this compound may be:
-
An internal, proprietary compound not yet disclosed in publications or patents.
-
A compound that was synthesized but not pursued in further research.
-
An incorrect or outdated identifier.
Without any foundational data on its biological activity, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to.
The Discovery and Synthesis of Sch412348: A Potent and Selective Adenosine A2A Receptor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Sch412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor, a key target in the modulation of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of A2A receptor antagonists for neurological disorders such as Parkinson's disease and depression. This document details the quantitative pharmacological data, experimental protocols for its characterization, and the underlying signaling pathways.
Introduction
The adenosine A2A receptor, predominantly expressed in the basal ganglia, plays a crucial role in regulating motor function and mood. Its antagonistic interaction with the dopamine D2 receptor has made it a compelling target for therapeutic intervention in conditions characterized by dopamine deficiency, such as Parkinson's disease.[1][] Antagonism of the A2A receptor can potentiate dopaminergic signaling, offering a non-dopaminergic approach to symptom management.[1] this compound, also known by its chemical name 7-[2-[4-(2,4-difluorophenyl)-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][][3][4]triazolo[1,5-c]pyrimidin-5-amine, emerged from discovery efforts as a highly potent and selective A2A receptor antagonist.[5]
Discovery and Pharmacological Profile
This compound was identified as a promising compound due to its high affinity and selectivity for the human adenosine A2A receptor.[5] Its discovery was part of a broader effort to develop non-dopaminergic therapies for Parkinson's disease.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Selectivity vs. A2A | Reference |
| Human Adenosine A2A | [3H]SCH 58261 | 0.6 | - | [6] |
| Human Adenosine A1 | [3H]DPCPX | >1000 | >1667-fold | [6] |
| Human Adenosine A3 | [125I]AB-MECA | >1000 | >1667-fold | [6] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line | Agonist | KB (nM) | Reference |
| cAMP Functional Assay | HEK293 expressing human A2A receptor | CGS-21680 | 0.3 | [6] |
| cAMP Functional Assay | Cells expressing human A2B receptor | NECA | 273 | [6] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the general synthetic strategy for the pyrazolo[4,3-e][][3][4]triazolo[1,5-c]pyrimidine scaffold has been described in the medicinal chemistry literature.[7] The synthesis likely involves a multi-step process culminating in the coupling of the core heterocyclic system with the 1-(2,4-difluorophenyl)piperazine side chain. A plausible, generalized synthetic workflow is outlined below.
Experimental Protocols
The characterization of this compound involved a series of standardized in vitro and in vivo experiments to determine its pharmacological properties and efficacy.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human A2A receptor (e.g., HEK293 cells). Endogenous adenosine is removed by treatment with adenosine deaminase.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.[8]
-
Incubation: Membranes are incubated with a specific radioligand for the A2A receptor (e.g., [³H]SCH 58261) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist activity (KB) of this compound at the human adenosine A2A receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human A2A receptor are cultured in a suitable medium.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An A2A receptor agonist (e.g., CGS-21680) is added to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA-based).[3]
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the KB value is determined.
In Vivo Models
The anti-Parkinsonian potential of this compound has been evaluated in various rodent models of Parkinson's disease.
Objective: To assess the ability of this compound to reverse catalepsy, a state of motor immobility induced by the dopamine D2 receptor antagonist haloperidol.
Methodology:
-
Animal Model: Male rats are used.
-
Drug Administration: this compound is administered orally at various doses.
-
Catalepsy Induction: Haloperidol is administered subcutaneously.
-
Behavioral Assessment: Catalepsy is measured at different time points after haloperidol administration using a bar test. The time the animal remains in an imposed posture is recorded.
-
Data Analysis: The reduction in cataleptic behavior in this compound-treated animals is compared to a vehicle-treated control group.[6]
Objective: To evaluate the ability of this compound to potentiate the effects of L-DOPA in a model of dopamine depletion.
Methodology:
-
Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting 6-OHDA into the medial forebrain bundle.
-
Drug Administration: this compound is administered orally, followed by a sub-threshold dose of L-DOPA.
-
Behavioral Assessment: Rotational behavior (contralateral turns) is measured as an index of dopamine receptor stimulation.
-
Data Analysis: The number of contralateral rotations in animals treated with this compound and L-DOPA is compared to those treated with L-DOPA alone.[5]
Signaling Pathway
This compound exerts its effects by antagonizing the adenosine A2A receptor, which is a Gs-protein coupled receptor. Activation of the A2A receptor by adenosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the activity of downstream effectors, including the dopamine D2 receptor, leading to an inhibition of dopaminergic neurotransmission. By blocking this pathway, this compound disinhibits D2 receptor signaling, thereby enhancing dopamine-mediated effects.
Conclusion
This compound is a potent and highly selective adenosine A2A receptor antagonist with a promising pharmacological profile for the treatment of Parkinson's disease and potentially other neurological disorders. Its ability to modulate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it an attractive candidate for further investigation. The experimental protocols and data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals working in this field. Further optimization of compounds with this mechanism of action, addressing properties such as aqueous solubility, may lead to the development of novel therapeutics.[7]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
The Structure-Activity Relationship of Sch412348: A Deep Dive into a Potent A2A Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Sch412348 has emerged as a significant compound in the study of neurodegenerative disorders, primarily due to its potent and selective antagonism of the A2A adenosine receptor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers in the field of drug discovery and development. By understanding the intricate relationship between the molecular structure of this compound and its biological activity, scientists can further optimize and develop novel therapeutic agents targeting the A2A receptor.
Core Structure and Pharmacophore
This compound belongs to the class of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives. The core scaffold of this series is crucial for its interaction with the A2A adenosine receptor. The development of this compound was a result of systematic medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profile of earlier antagonists in this class.
Structure-Activity Relationship (SAR) Summary
The following tables summarize the quantitative SAR data for this compound and its analogs. These data highlight the impact of various structural modifications on the affinity for the human A2A adenosine receptor (hA2A AR) and selectivity over the human A1 adenosine receptor (hA1 AR).
| Compound | R Group | hA2A AR Ki (nM) | hA1 AR Ki (nM) | Selectivity (A1/A2A) |
| This compound | 7-[2-[4-(2,4-difluorophenyl)-1-piperazinyl]ethyl] | 0.6 | >1000 | >1667 |
| Preladenant (SCH 420814) | 7-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl] | 1.1 | >1000 | >909 |
Table 1: Key Analogs of the this compound Series
Experimental Protocols
A comprehensive understanding of the SAR of this compound necessitates a review of the experimental methodologies used to generate the activity data. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assays for A2A and A1 Adenosine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the human A2A and A1 adenosine receptors.
Materials:
-
HEK-293 cell membranes expressing recombinant human A2A or A1 adenosine receptors.
-
[3H]ZM241385 (for A2A) or [3H]DPCPX (for A1) as the radioligand.
-
Test compounds (e.g., this compound and its analogs).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Adenosine deaminase (ADA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with ADA (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
A competition binding assay is set up in a 96-well plate. Each well contains:
-
Cell membranes (20-40 µg of protein).
-
Radioligand (final concentration of 1-2 nM).
-
Varying concentrations of the test compound.
-
Incubation buffer to a final volume of 200 µL.
-
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM ZM241385 for A2A or 1 µM DPCPX for A1).
-
The plate is incubated for 60-90 minutes at room temperature.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold incubation buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Haloperidol-Induced Catalepsy in Rats
Objective: To assess the in vivo efficacy of A2A receptor antagonists in a rodent model of Parkinson's disease-like motor impairment.
Animals: Male Sprague-Dawley rats.
Materials:
-
Haloperidol (dopamine D2 receptor antagonist).
-
Test compound (e.g., this compound).
-
Vehicle for drug administration (e.g., 20% hydroxypropyl-β-cyclodextrin).
-
Catalepsy scoring apparatus (e.g., a horizontal bar).
Procedure:
-
Rats are habituated to the testing room and equipment.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of catalepsy.
-
Haloperidol (e.g., 0.5-1 mg/kg) is administered subcutaneously (s.c.) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is assessed.
-
To measure catalepsy, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both forepaws from the bar is recorded (with a cut-off time, e.g., 180 seconds).
-
The data are analyzed to determine if the test compound significantly reduces the cataleptic state induced by haloperidol compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving the A2A receptor and the general workflow of a drug discovery campaign targeting this receptor.
Caption: A2A and D2 receptor signaling pathway in striatopallidal neurons.
Caption: General workflow for A2A antagonist drug discovery.
Conclusion
The development of this compound represents a significant advancement in the quest for potent and selective A2A adenosine receptor antagonists. The detailed structure-activity relationship studies have provided invaluable insights into the molecular requirements for high-affinity binding and selectivity. The experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of novel compounds in this class. The ongoing research in this area holds great promise for the development of new therapeutic strategies for neurodegenerative diseases like Parkinson's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and linked Heterocycles as template for the adenosine receptor antagonism: Medicinal chemistry approach and sar considerations [iris.unife.it]
Unveiling the Pharmacological Profile of Sch412348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch412348 is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated significant efficacy in preclinical models of Parkinson's disease and depression.[1][2] Its mechanism of action, centered on the modulation of dopaminergic neurotransmission in the striatum, has positioned it as a compound of interest for the development of novel neurotherapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization. The information is presented to facilitate further research and development efforts in the field of adenosine A2A receptor antagonism.
Core Pharmacological Properties
This compound is a competitive antagonist of the human adenosine A2A receptor.[2] Its high affinity and selectivity for the A2A receptor subtype make it a valuable tool for investigating the physiological and pathological roles of this receptor.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through radioligand binding and functional assays. These studies confirm its high potency and selectivity for the human A2A receptor.
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human Adenosine A2A Receptor | [2] |
| Functional Antagonism (KB) | 0.3 nM | Human Adenosine A2A Receptor (cAMP accumulation assay) | [3] |
| Selectivity | >1000-fold | Over other adenosine receptors | [2] |
| Selectivity vs. A1 Receptor | >1600-fold | [4] |
In Vivo Pharmacology
This compound has demonstrated robust efficacy in various rodent models relevant to Parkinson's disease and other movement disorders. Oral administration of this compound has been shown to improve motor function and counteract the effects of dopamine depletion.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose Range (Oral) | Effect | Reference |
| MitoPark Mouse (Progressive Dopamine Neuron Loss) | Mouse | 0.3-10 mg/kg | Dose-dependently increased locomotor activity; restored hind limb function. | [1] |
| 6-Hydroxydopamine (6-OHDA) Lesioned (Model of Parkinson's Disease) | Rat | 0.1-1 mg/kg | Potentiated L-DOPA-induced contralateral rotations. | [2] |
| Haloperidol-Induced Catalepsy (Model of Parkinsonian Akinesia) | Rat | 1 mg/kg | 75% and 80% inhibition at 1 and 4 hours, respectively. | [4] |
| CGS-21680-Induced Hypolocomotion (A2A Agonist Challenge) | Rat | 0.03-1 mg/kg | Attenuated hypolocomotion. | [2][3] |
Mechanism of Action and Signaling Pathway
Adenosine A2A receptors are predominantly located on striatopallidal GABAergic neurons, where they are colocalized with dopamine D2 receptors.[1] The activation of A2A receptors by endogenous adenosine antagonizes the function of D2 receptors. This compound, as an A2A receptor antagonist, blocks this inhibitory effect, thereby enhancing dopamine D2 receptor-mediated signaling. This is believed to be the primary mechanism underlying its anti-Parkinsonian effects.[4]
The canonical signaling pathway for the adenosine A2A receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
-
Materials:
-
Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK293 cells).
-
Radioligand: [3H]CGS 21680 or another suitable A2A receptor agonist/antagonist.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of this compound to antagonize the A2A receptor-mediated increase in intracellular cyclic AMP (cAMP).
-
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
A2A receptor agonist (e.g., CGS-21680).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (e.g., the EC80 concentration of CGS-21680).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve for this compound's inhibition of agonist-stimulated cAMP production.
-
Calculate the KB value from the dose-ratio analysis.
-
In Vivo Models
This model is used to assess the anti-akinetic potential of compounds.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally at various doses.
-
After a specified pre-treatment time (e.g., 60 minutes), administer haloperidol (a dopamine D2 receptor antagonist) intraperitoneally to induce catalepsy.
-
At various time points post-haloperidol injection (e.g., 1 and 4 hours), assess the degree of catalepsy using the bar test. This involves placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove them.
-
Compare the catalepsy scores of this compound-treated animals to vehicle-treated controls.
-
This model mimics the dopamine depletion seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle, causing degeneration of dopaminergic neurons on one side of the brain.
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to develop fully.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Administer this compound orally, often in combination with a sub-threshold dose of L-DOPA.
-
Measure the number of contralateral (away from the lesioned side) rotations over a set period (e.g., 2 hours). An increase in contralateral rotations indicates a potentiation of the dopaminergic response.
-
The MitoPark mouse is a genetic model that exhibits a progressive loss of dopamine neurons, mimicking the progression of Parkinson's disease.
-
Animals: MitoPark mice and wild-type littermate controls.
-
Procedure:
-
Habituate the mice to an open-field activity chamber.
-
Administer this compound orally at various doses.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a defined period using an automated activity monitoring system.
-
Compare the locomotor activity of this compound-treated MitoPark mice to vehicle-treated MitoPark mice and wild-type controls.
-
Pharmacokinetics and Safety
Detailed pharmacokinetic and comprehensive safety data for this compound are not extensively published in the peer-reviewed literature. However, it has been noted that the compound was not progressed to clinical trials due to poor aqueous solubility, which is a critical pharmacokinetic parameter that can limit oral bioavailability.[4] Further optimization of this chemical scaffold led to the development of preladenant (SCH 420814), a compound with improved solubility.[4]
Conclusion
This compound is a potent and highly selective adenosine A2A receptor antagonist with a compelling preclinical profile for the treatment of Parkinson's disease. The data summarized in this technical guide highlight its high affinity for the A2A receptor and its robust efficacy in animal models of motor dysfunction. While its development was halted due to formulation challenges, this compound remains a valuable pharmacological tool for elucidating the role of the adenosine A2A receptor in health and disease. The experimental protocols and data presented herein provide a foundation for researchers and drug developers working on the next generation of A2A receptor-targeted therapies.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Indirect Role of Sch412348 in Modulating Dopamine D2 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective antagonist of the adenosine A2A receptor. Its influence on the dopamine D2 receptor (D2R) signaling cascade is not direct but is allosterically modulated through the intricate interplay within adenosine A2A-dopamine D2 receptor heteromers. These receptor complexes are predominantly co-localized in the striatum, a key brain region for motor control and reward-related behaviors. The antagonistic relationship between A2A and D2 receptors within these heteromers forms the basis of this compound's mechanism of action in modulating dopaminergic neurotransmission. This technical guide provides an in-depth overview of the role of this compound in D2R signaling, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
The A2A-D2 Receptor Heteromer: A Hub for Signal Integration
The functional antagonism between A2A and D2 receptors is a cornerstone of striatal signaling. Activation of A2A receptors, which are Gs-coupled, generally dampens D2R-mediated signaling, which is Gi/o-coupled. This interaction is not solely at the level of second messengers but involves direct allosteric modulation within the A2A-D2 heteromer. A2A receptor activation has been shown to decrease the affinity of D2 receptors for their agonists.[1][2][3] Consequently, A2A receptor antagonists like this compound are expected to enhance D2R function by blocking this inhibitory "brake" exerted by endogenous adenosine.
Quantitative Data on this compound and its Preclinical Efficacy
While direct quantitative data on this compound's modulation of D2R signaling parameters (e.g., Ki, EC50, Emax) is limited in publicly available literature, its preclinical efficacy in animal models of Parkinson's disease provides indirect evidence of its ability to potentiate dopaminergic signaling.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Parkinson's Disease
| Preclinical Model | Treatment | Dose of this compound | Outcome | Quantitative Measurement | Citation(s) |
| Haloperidol-induced catalepsy in rats | This compound | 0.3 - 3 mg/kg | Attenuation of catalepsy | Dose-dependent reduction in time spent cataleptic | [3] |
| 6-OHDA-lesioned rats | L-DOPA (4 mg/kg) + this compound | 0.3 - 3 mg/kg | Potentiation of contralateral rotations | Dose-dependent increase in the number of rotations | [4] |
| MitoPark mice (genetic model of PD) | This compound | 0.3 - 10 mg/kg (p.o.) | Increased locomotor activity | Dose-dependent increase in locomotor activity | [2][5] |
Signaling Pathways and Experimental Workflows
The modulatory effect of this compound on D2R signaling can be investigated through various in vitro and in vivo assays. The following diagrams and protocols outline the key signaling pathways and experimental workflows.
Dopamine D2 Receptor Signaling Pathways
D2R activation triggers two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This compound, by blocking the A2A receptor, is hypothesized to enhance both of these D2R-mediated pathways.
Caption: A2A-D2 receptor interaction and downstream signaling pathways.
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the D2 receptor and how it is modulated by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of D2R G protein-dependent signaling, and its modulation by this compound.
Caption: Workflow for a cAMP accumulation assay.
Experimental Workflow: β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, a key step in the β-arrestin-dependent signaling pathway, and how this compound influences this process.
Caption: Workflow for a β-arrestin recruitment BRET assay.
Experimental Workflow: ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK, a downstream effector in both G protein and β-arrestin pathways, to assess the integrated signaling output of D2R activation and its modulation by this compound.
Caption: Workflow for a Western blot analysis of ERK phosphorylation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific details may need to be optimized based on the cell line or tissue preparation used.
Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissue expressing A2A and D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2R radioligand (e.g., [3H]-raclopride for antagonist binding or [3H]-N-propylnorapomorphine for agonist binding), and a range of concentrations of a competing unlabeled D2R agonist. For the modulation experiment, include a fixed concentration of this compound in a parallel set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filter circles in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay (HTRF)
-
Cell Culture: Plate cells co-expressing A2A and D2 receptors in a 384-well plate and culture overnight.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to induce a detectable level of cAMP.
-
Treatment: Add varying concentrations of a D2R agonist in the presence or absence of a fixed concentration of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the D2R agonist to determine the IC50.
β-Arrestin Recruitment Assay (BRET)
-
Transfection: Co-transfect HEK293 cells with plasmids encoding for D2R fused to Renilla luciferase (D2R-Rluc), β-arrestin-2 fused to a yellow fluorescent protein (β-arrestin-YFP), and the A2A receptor.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.
-
Treatment: Pre-incubate the cells with either vehicle or a fixed concentration of this compound. Then, add varying concentrations of a D2R agonist.
-
Substrate Addition and Measurement: Add the Rluc substrate (e.g., coelenterazine h) to each well and immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the log concentration of the D2R agonist to determine the EC50 and Emax.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture cells or primary neurons and serum-starve them overnight. Pre-treat with this compound or vehicle, followed by stimulation with a D2R agonist for various time points.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to control for protein loading.
-
Quantification: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal.
Conclusion
This compound represents a class of compounds that indirectly modulate dopamine D2 receptor signaling by targeting the adenosine A2A receptor. This allosteric modulation within the A2A-D2 heteromer provides a sophisticated mechanism for fine-tuning dopaminergic neurotransmission. The experimental approaches outlined in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other A2A antagonists on the various facets of D2R signaling, from ligand binding to downstream cellular responses. Further research in this area is crucial for a comprehensive understanding of the therapeutic potential of A2A antagonists in dopamine-related disorders.
References
- 1. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sch412348 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective adenosine A2A receptor antagonist.[1][2] Adenosine A2A receptors are primarily located on striatopallidal gamma-aminobutyric acid (GABA) neurons, where they are co-localized with dopamine D2 receptors and play a role in regulating movement.[2] By blocking the A2A receptor, this compound can modulate dopaminergic signaling, making it a compound of interest for therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and depression.[1] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in established rodent models of these conditions.
Data Presentation
In Vivo Efficacy of this compound in a Model of Parkinson's Disease
| Animal Model | Treatment | Dose (p.o.) | Effect | Reference |
| Haloperidol-Induced Catalepsy in Rats | This compound | 1 mg/kg | 75% inhibition at 1 hour and 80% inhibition at 4 hours | [3] |
| 6-OHDA Lesioned Rats | This compound | 0.1 - 1 mg/kg | Potentiated L-Dopa-induced contralateral rotations | [1] |
| MitoPark Mice | This compound | 0.3 - 10 mg/kg | Dose-dependently increased locomotor activity | [2][4] |
In Vivo Efficacy of this compound in Models of Depression
| Animal Model | Treatment | Dose (p.o.) | Effect | Reference |
| Mouse Tail Suspension Test | This compound | Not Specified | Exhibited antidepressant-like profile | [1] |
| Mouse and Rat Forced Swim Test | This compound | Not Specified | Exhibited antidepressant-like profile | [1] |
Signaling Pathway
The primary mechanism of action for this compound is the blockade of the adenosine A2A receptor. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade inhibits the signaling of D2 receptors, which are Gi-coupled and normally inhibit adenylyl cyclase. By antagonizing the A2A receptor, this compound prevents this inhibitory effect on D2 receptor function, thereby enhancing dopamine-mediated signaling. This is believed to underlie the pro-motor and antidepressant-like effects observed in preclinical models.
Caption: this compound signaling pathway.
Experimental Workflows
Caption: 6-OHDA lesion model workflow.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to reduce parkinsonian-like motor deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, then pH adjusted)
-
This compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose)
-
Vehicle for this compound
-
Catalepsy bar (horizontal wooden or metal rod, 1 cm in diameter, elevated 10 cm from a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle orally (p.o.).
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
-
Catalepsy Assessment:
-
At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch and measure the time the rat remains in this immobile posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat removes its paws before the cut-off, record the latency. If it remains on the bar for the entire period, record the cut-off time.
-
-
Data Analysis: Compare the latency to descend from the bar between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
L-Dopa-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This is a classic model to evaluate the anti-parkinsonian efficacy of a test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Apomorphine hydrochloride
-
L-Dopa/Benserazide solution
-
This compound formulation for oral administration
-
Vehicle for this compound
-
Automated rotometer bowls or a video recording system
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.
-
-
Post-Operative Recovery and Lesion Confirmation:
-
Allow the rats to recover for 2-3 weeks.
-
Confirm the lesion by administering apomorphine (e.g., 0.5 mg/kg, s.c.) and observing robust contralateral rotations (away from the lesioned side).
-
-
Drug Testing:
-
On the test day, administer this compound (0.1-1 mg/kg, p.o.) or vehicle.
-
After a suitable absorption time (e.g., 60 minutes), administer a sub-threshold dose of L-Dopa (e.g., 4-6 mg/kg, i.p.) with a peripheral decarboxylase inhibitor like benserazide.
-
Place the rat in the rotometer bowl.
-
-
Data Collection and Analysis:
-
Record the number of full contralateral rotations over a period of 90-120 minutes.
-
Analyze the data by comparing the total number of rotations in the this compound-treated group to the vehicle-treated group.
-
Locomotor Activity in MitoPark Mice
The MitoPark mouse is a genetic model of progressive dopamine neuron loss and is used to assess the effects of compounds on motor function in a model that mimics the progression of Parkinson's disease.
Materials:
-
MitoPark mice and age-matched wild-type controls
-
This compound formulation for oral administration
-
Vehicle for this compound
-
Open field activity chambers equipped with infrared beams or a video tracking system
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (0.3-10 mg/kg, p.o.) or vehicle to the MitoPark mice.
-
Locomotor Activity Measurement:
-
Place the mice individually into the open field chambers.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated MitoPark mice. The activity can also be compared to that of wild-type control mice.
Mouse Tail Suspension Test
This test is a model of behavioral despair used to screen for antidepressant-like effects.
Materials:
-
Male mice (e.g., C57BL/6 or CD-1)
-
This compound formulation for oral administration
-
Vehicle for this compound
-
Tail suspension apparatus (a box or arena where the mouse can be suspended by its tail)
-
Adhesive tape
-
Stopwatch or automated scoring software
Procedure:
-
Acclimation: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound or vehicle orally at a specific time before the test (e.g., 60 minutes).
-
Suspension:
-
Secure a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from a hook or bar in the suspension apparatus.
-
-
Scoring:
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility suggests an antidepressant-like effect.
Rat Forced Swim Test
Similar to the tail suspension test, the forced swim test is a model of behavioral despair.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
This compound formulation for oral administration
-
Vehicle for this compound
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Towels for drying the rats
-
Stopwatch or video recording system
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the swim cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session promotes the development of immobility in the test session.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle orally 24, 5, and 1 hour before the test session.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
-
Scoring:
-
Record the duration of immobility during the 5-minute test. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups. A reduction in immobility is indicative of an antidepressant-like effect.
References
Application Notes and Protocols: Evaluating Sch412348 in the MitoPark Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor impairment. The MitoPark mouse is a genetic model of PD that recapitulates key features of the human disease, including adult-onset, progressive loss of dopamine neurons and L-DOPA-sensitive motor deficits.[1][2][3][4] This model is generated by the specific inactivation of mitochondrial transcription factor A (Tfam) in midbrain dopamine neurons, leading to mitochondrial respiratory chain deficiency and subsequent neurodegeneration.[1][4] Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for PD.[5][6] These antagonists function by blocking A2A receptors that are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on indirect pathway neurons.[2][5] By inhibiting the A2A receptors, the antagonistic effect on D2 receptor signaling is removed, thereby disinhibiting the indirect pathway and helping to normalize motor function.[2][3]
Sch412348 is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated efficacy in various rodent and primate models of movement disorders.[7][][9] This document provides detailed application notes and protocols for the use of this compound in the MitoPark mouse model, based on published preclinical data.
Data Presentation: Efficacy of this compound in MitoPark Mice
The following tables summarize the quantitative data on the effects of orally administered this compound on motor function in the MitoPark mouse model.[7]
Table 1: Dose-Dependent Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (Counts/hr) | % Increase vs. Vehicle |
| Vehicle | - | ~1500 | - |
| This compound | 0.3 | ~2500 | ~67% |
| This compound | 1 | ~3500 | ~133% |
| This compound | 3 | ~4500 | ~200% |
| This compound | 10 | ~5000 | ~233% |
| Data are approximated from graphical representations in Hodgson et al., 2014.[7] |
Table 2: Effect of this compound on Specific Motor Deficits
| Behavioral Test | Treatment | Outcome |
| Hindlimb Bradykinesia | This compound (3 mg/kg, p.o.) | Fully restored functionality to wild-type levels.[7][] |
| Rotarod Performance | This compound (3 mg/kg, p.o.) | Partially restored functionality.[7][] |
| Efficacy was demonstrated in MitoPark mice aged 12-22 weeks, representing mild to severe motor impairment.[7] |
Experimental Protocols
Compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle: 50% Polyethylene glycol 400 (PEG 400) in water[10]
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, curved or straight with ball tip)
-
1 mL syringes
Procedure:
-
Vehicle Preparation: Prepare the 50% PEG 400 vehicle by mixing equal volumes of PEG 400 and sterile water. Vortex thoroughly until a homogenous solution is achieved.
-
This compound Formulation: a. Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a dosing volume of 5 mL/kg. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of this compound in 0.125 mL of vehicle. b. Weigh the appropriate amount of this compound powder and add it to the corresponding volume of the 50% PEG 400 vehicle. c. Vortex the suspension vigorously for 5-10 minutes to ensure uniform dispersion. Gentle heating or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified. d. Prepare fresh on the day of the experiment.
-
Animal Dosing: a. Weigh each mouse immediately before dosing to calculate the precise volume to be administered. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting. c. Insert the gavage needle carefully into the side of the mouth, advancing it along the esophagus into the stomach. Ensure the needle is not in the trachea. d. Slowly dispense the calculated volume of the this compound suspension or vehicle. e. Withdraw the needle gently and return the mouse to its home cage. f. Monitor the animal for a few minutes post-dosing for any signs of distress.
Locomotor Activity Assessment
This protocol details the measurement of spontaneous locomotor activity in an open-field arena.
Materials:
-
Open-field activity chambers equipped with infrared photobeam arrays (e.g., from Columbus Instruments or Med Associates).
-
Control software for data acquisition.
-
70% Ethanol for cleaning.
Procedure:
-
Acclimation: Transport the mice to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation to the new environment.
-
Dosing: Administer this compound or vehicle orally as described in Protocol 1.
-
Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), gently place each mouse into the center of an activity chamber. b. Start the data acquisition software immediately. c. Allow the mice to explore the chambers for a set duration (e.g., 60 minutes). The room should be dimly lit and quiet to minimize stress. d. The software will automatically record horizontal and vertical movements (rearing) based on photobeam breaks.
-
Data Analysis: a. Export the total horizontal activity counts (or distance traveled) for each animal. b. Group the data by treatment and calculate the mean and standard error of the mean (SEM) for each group. c. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Cleaning: After each mouse is tested, thoroughly clean the chamber with 70% ethanol and allow it to dry completely to remove any olfactory cues.
Rotarod Test for Motor Coordination and Balance
This protocol assesses motor coordination and balance using an accelerating rotarod.
Materials:
-
Accelerating rotarod apparatus for mice.
-
Control software or stopwatch.
-
70% Ethanol for cleaning.
Procedure:
-
Acclimation/Training (Optional but Recommended): a. On the day before the test, acclimate the mice to the rotarod apparatus. b. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 60-120 seconds. If a mouse falls, place it back on the rod. Repeat for 2-3 trials. This reduces the stress of novelty on the test day.
-
Dosing: Administer this compound or vehicle orally as described in Protocol 1.
-
Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), place the mouse on its assigned lane on the rotarod, which is initially stationary or rotating at a very low speed (4 rpm). b. Start the trial, which initiates the acceleration of the rod. Based on published studies, a typical acceleration is from 4 to 40 rpm over 300 seconds.[7] c. Record the latency to fall (in seconds) for each mouse. The trial ends for an individual mouse when it falls onto the sensor plate below or after it clings to the rod and completes two full passive rotations. d. A cut-off time (e.g., 300 seconds) is typically set. e. Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Data Analysis: a. Calculate the average latency to fall across the trials for each mouse. b. Group the data by treatment and calculate the mean and SEM for each group. c. Perform statistical analysis (e.g., one-way ANOVA or a repeated measures ANOVA) to compare the performance between groups.
-
Cleaning: Clean the rod and lanes with 70% ethanol between mice.
Gait Analysis for Hindlimb Bradykinesia Assessment
Bradykinesia (slowness of movement) is a core feature of Parkinsonism. While the original 2014 study used a "measure of hind limb bradykinesia," modern, automated gait analysis systems provide a more objective and detailed assessment.[7] This protocol describes a general procedure using such a system (e.g., DigiGait™ or CatWalk™).
Materials:
-
Ventral plane imaging gait analysis system (e.g., DigiGait™).
-
High-speed camera.
-
Transparent treadmill belt.
-
Analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the gait analysis apparatus by allowing them to walk on the treadmill at a constant, comfortable speed (e.g., 15-20 cm/s) for 1-2 minutes for 1-2 days before the experiment.
-
Dosing: Administer this compound or vehicle orally as described in Protocol 1.
-
Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), place the mouse on the treadmill. b. Set the treadmill to a constant speed that encourages a consistent walking pace (e.g., 20 cm/s). c. Record a high-speed video of the ventral view of the mouse for approximately 10-20 seconds of continuous walking.
-
Data Analysis: a. The analysis software will automatically detect the paw prints and calculate numerous gait parameters. b. Focus on parameters relevant to bradykinesia and stride dynamics, such as:
- Stride Length (mm): The distance between successive placements of the same paw. Shorter strides are indicative of bradykinesia.
- Stance Time (s): The duration the paw is in contact with the surface. Increased stance time can indicate bradykinesia.
- Swing Speed (mm/s): The speed of the paw during the swing phase. Slower swing speed is a direct measure of bradykinesia.
- Stride Frequency (Hz): The number of steps per second.
- Paw Area (mm²): The surface area of the paw during stance. c. Compare these parameters between vehicle- and this compound-treated MitoPark mice and wild-type controls using appropriate statistical tests (e.g., ANOVA).
Visualizations
Striatal Signaling Pathway
Caption: A2A and D2 receptor signaling in the striatum in Parkinson's disease.
Experimental Workflow
Caption: Experimental workflow for testing this compound in MitoPark mice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical jockeying on the translational track of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch412348 Administration in 6-OHDA-Lesioned Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Sch412348, a selective adenosine A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. The protocols outlined below are compiled from established methodologies in the field to ensure reproducibility and accuracy in preclinical research.
Introduction
The 6-OHDA-lesioned rat is a widely utilized and well-characterized model for studying the motor deficits associated with Parkinson's disease.[1][2][3][4][5] Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) leads to a progressive and significant depletion of dopaminergic neurons in the nigrostriatal pathway.[2][3] This unilateral lesion results in motor asymmetry, which can be quantified by observing the rotational behavior induced by dopamine agonists like apomorphine.[1][6][7][8]
This compound is a potent and highly selective adenosine A2A receptor antagonist.[9][10] Adenosine A2A receptors are predominantly located on striatopallidal neurons, where they are colocalized with dopamine D2 receptors and play a role in regulating movement.[9][11] Antagonism of A2A receptors has been shown to potentiate dopaminergic neurotransmission and alleviate motor symptoms in various preclinical models of Parkinson's disease.[10][11] In the 6-OHDA-lesioned rat model, oral administration of this compound has been demonstrated to potentiate L-Dopa-induced contralateral rotations, indicating its potential as a therapeutic agent for Parkinson's disease.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in 6-OHDA-lesioned rat models.
Table 1: this compound Administration Parameters
| Parameter | Value | Reference |
| Compound | This compound | [10] |
| Administration Route | Oral (p.o.) | [10][][13] |
| Effective Dose Range | 0.1 - 1 mg/kg | [10][][13] |
| Vehicle | Not explicitly stated, typically aqueous solution with a suspending agent for oral gavage. |
Table 2: 6-OHDA Lesioning Parameters
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley or Wistar rats | [5][7] |
| 6-OHDA Injection Site | Medial Forebrain Bundle (MFB) | [2][3][14] |
| Stereotactic Coordinates (from Bregma) | AP: -2.8 mm, ML: +2.0 mm, DV: -9.0 mm (example, must be optimized for animal strain and weight) | [14] |
| 6-OHDA Concentration | 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid | [7] |
| Injection Rate | 1 µL/min | [7][14] |
Table 3: Behavioral Assessment Parameters (Apomorphine-Induced Rotations)
| Parameter | Value | Reference |
| Dopamine Agonist | Apomorphine hydrochloride | [1][6][7][8][15] |
| Apomorphine Dose | 0.5 mg/kg, subcutaneous (s.c.) | [7] |
| Acclimation Period | 5 minutes | |
| Observation Period | 30-60 minutes | [1] |
| Measurement | Number of full 360° contralateral rotations | [1][7][8] |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the surgical procedure for creating a unilateral dopaminergic lesion in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL) in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify Bregma.
-
Determine the coordinates for the MFB (e.g., AP: -2.8 mm, ML: +2.0 mm from Bregma). Drill a small burr hole at this location.
-
-
6-OHDA Injection:
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
House the rats individually and provide easy access to food and water. Monitor their recovery closely for several days.
-
Allow a recovery period of at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (0.1 - 1 mg/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
If the compound is not readily soluble in water, create a suspension. A common vehicle is 0.5% methylcellulose in sterile water.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Use a magnetic stirrer to keep the suspension homogenous during dosing.
-
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse reactions.
-
Protocol 3: Assessment of Apomorphine-Induced Rotational Behavior
This protocol details the procedure for quantifying motor asymmetry in 6-OHDA-lesioned rats.
Materials:
-
6-OHDA-lesioned rats
-
Apomorphine hydrochloride
-
Sterile 0.9% saline
-
Cylindrical observation chambers
-
Video recording equipment and analysis software (optional)
Procedure:
-
Habituation: Place the rat in the cylindrical observation chamber for a 5-10 minute habituation period.
-
Apomorphine Administration:
-
Prepare a fresh solution of apomorphine (e.g., 0.5 mg/kg) in sterile 0.9% saline.
-
Administer the apomorphine solution subcutaneously (s.c.).
-
-
Observation and Scoring:
-
Immediately after injection, begin recording the rat's behavior.
-
Count the number of full 360° turns in the direction contralateral (opposite) to the lesion side for a period of 30-60 minutes.[1]
-
A successful lesion is typically characterized by a significant number of contralateral rotations (e.g., > 5-7 rotations per minute).
-
-
Data Analysis: Express the data as the total number of contralateral rotations or rotations per minute.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.
Adenosine A2A Receptor Signaling Pathway in the Indirect Pathway of the Basal Ganglia
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. criver.com [criver.com]
- 5. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 6. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Locomotor Activity with Sch412348
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are predominantly located on striatopallidal gamma-aminobutyric acid (GABA) neurons, where they are colocalized with dopamine D2 receptors and play a crucial role in the regulation of movement.[1] Blockade of A2A receptors has been shown to potentiate dopamine D2 receptor-mediated signaling, leading to increased locomotor activity. This makes this compound a compound of significant interest for studying motor function and as a potential therapeutic agent for movement disorders such as Parkinson's disease.[1][2]
These application notes provide a comprehensive guide for researchers on how to design and execute experiments to assess the effects of this compound on locomotor activity in rodents. The included protocols and data presentation guidelines are intended to ensure robust and reproducible results.
Data Presentation
Table 1: Dose-Response Effect of this compound on Locomotor Activity in MitoPark Mice
| Dosage (mg/kg, oral) | Observation | Animal Model | Reference |
| 0.3 - 10 | Dose-dependent increase in locomotor activity | MitoPark mice | [1][2] |
| 1 | Potentiated L-Dopa-induced contralateral rotations | 6-OHDA-lesioned rats | [3] |
| 0.3 | Significantly increased locomotor activity | Mice | [3] |
Signaling Pathway
The mechanism of action of this compound involves the blockade of the adenosine A2A receptor, which is a Gs protein-coupled receptor. Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that ultimately modulates neuronal activity. By antagonizing this receptor, this compound effectively inhibits this pathway, leading to a downstream effect on dopamine signaling and, consequently, locomotor activity.
References
Application Notes and Protocols: Sch412348 for Haloperidol-Induced Catalepsy Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Haloperidol, a typical antipsychotic agent, is a potent dopamine D2 receptor antagonist that can induce catalepsy in rodents, a state of motor immobility characterized by a failure to correct externally imposed postures.[1] This drug-induced condition serves as a widely utilized animal model for studying the motor deficits observed in Parkinson's disease and for screening potential anti-parkinsonian compounds.[2] Sch412348 is a potent and selective adenosine A2A receptor antagonist that has demonstrated efficacy in reversing haloperidol-induced catalepsy, highlighting its potential as a therapeutic agent for movement disorders.[3][] These application notes provide detailed protocols for inducing catalepsy with haloperidol and for evaluating the therapeutic effects of this compound.
Mechanism of Action:
In the striatum, adenosine A2A receptors are colocalized with dopamine D2 receptors on striatopallidal medium spiny neurons, which form the indirect pathway of motor control.[3][5] These two receptors have opposing effects; activation of D2 receptors inhibits these neurons, while activation of A2A receptors stimulates them.[3] Haloperidol blocks D2 receptors, leading to disinhibition of the indirect pathway and resulting in the cataleptic state.[6] this compound, by antagonizing the A2A receptors, reduces the excitatory tone on these neurons, thereby counteracting the effects of D2 receptor blockade and alleviating catalepsy.[3][7] This interaction forms the basis for the therapeutic potential of A2A antagonists in Parkinson's disease.
Data Presentation
Table 1: Efficacy of this compound in Reversing Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Inhibition of Catalepsy (%) |
| This compound | 1 | 1 | 75 |
| This compound | 1 | 4 | 80 |
Data extracted from literature.[3]
Experimental Protocols
Protocol 1: Induction of Catalepsy with Haloperidol in Rats
Objective: To induce a cataleptic state in rats for the subsequent evaluation of therapeutic compounds.
Materials:
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of tween 80 for solubility)
-
Male Wistar rats (200-250g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Catalepsy testing apparatus (e.g., horizontal bar)
Procedure:
-
Acclimatize animals to the housing and experimental conditions for at least one week prior to the experiment.
-
Weigh each rat to determine the correct volume of haloperidol solution to inject.
-
Administer haloperidol at a dose of 1.0 mg/kg via i.p. injection. This is a commonly used dose to induce significant catalepsy.[2]
-
Return the animals to their home cages and allow for a latency period of 30-60 minutes for the catalepsy to develop.[8]
-
Proceed with the catalepsy assessment as described in Protocol 3.
Protocol 2: Administration of this compound
Objective: To administer this compound to evaluate its effect on haloperidol-induced catalepsy.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate solvent for this compound, administered orally)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 1 mg/kg) 30-60 minutes prior to the administration of haloperidol.[9]
-
For control groups, administer the vehicle alone following the same procedure.
-
Proceed with haloperidol administration as described in Protocol 1.
Protocol 3: Assessment of Catalepsy using the Bar Test
Objective: To quantify the degree of catalepsy.
Materials:
-
A horizontal bar (approximately 0.5 cm in diameter) elevated 9 cm above a flat surface.
-
A stopwatch.
Procedure:
-
At predetermined time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[9]
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.[6][9]
-
Record the descent latency for each animal at each time point.
-
The percentage inhibition of catalepsy for a treated group can be calculated relative to the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on catalepsy.
References
- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 2. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Cell-Based Assays Using Sch412348, a Potent Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor (A2AR).[1][2] With a high degree of selectivity over other adenosine receptors, this compound serves as a valuable pharmacological tool for investigating the role of the A2A receptor in various physiological and pathological processes.[1][2] The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is implicated in the biology of several neurological and psychiatric disorders, including Parkinson's disease and depression.[1][][4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other A2A receptor antagonists.
Mechanism of Action
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound exerts its antagonistic effect by binding to the A2A receptor and blocking the binding of adenosine, thereby inhibiting the downstream signaling cascade.
Data Presentation: In Vitro Potency and Selectivity of this compound
The following table summarizes the in vitro binding affinity and functional potency of this compound for the human adenosine A2A receptor.
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| Ki | 0.6 | Radioligand Binding Assay | HEK 293 cells expressing human A2A receptor | [1][2] |
| KB | 0.3 | cAMP Functional Assay | HEK 293 cells expressing human A2A receptor | [2][5] |
| KB (A2B) | 273 | cAMP Functional Assay | Cells expressing human A2B receptor | [2] |
Note: The selectivity for the A2A receptor over the A2B receptor is approximately 910-fold.[2] this compound has been reported to have >1000-fold selectivity over all other adenosine receptors.[1][2]
Experimental Protocols
Herein, we provide detailed protocols for two fundamental cell-based assays for the characterization of this compound: a competitive radioligand binding assay to determine binding affinity (Ki) and a cAMP functional assay to assess functional antagonism (KB).
Radioligand Binding Assay (Determination of Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the A2A receptor.
Materials:
-
HEK 293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 5 mM MgCl2)
-
Radioligand: [3H]-ZM241385 or another suitable A2A receptor antagonist radioligand
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., 10 µM ZM241385)
-
96-well microplates
-
Cell harvester
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture HEK 293 cells expressing the human A2A receptor to confluence.
-
Membrane Preparation:
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold assay buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding)
-
50 µL of non-specific binding control (for non-specific binding)
-
50 µL of varying concentrations of this compound
-
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the prepared cell membrane suspension.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Determination of KB)
This assay measures the ability of this compound to antagonize the A2A receptor-mediated increase in intracellular cAMP levels induced by an agonist.
Materials:
-
HEK 293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A2A receptor agonist (e.g., CGS-21680)
-
Test compound: this compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Protocol:
-
Cell Culture and Plating:
-
Culture HEK 293 cells expressing the human A2A receptor.
-
Seed the cells into 96-well or 384-well plates and grow to the desired confluency.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the A2A receptor agonist (CGS-21680).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add the A2A receptor agonist (CGS-21680) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound.
-
Calculate the functional antagonist constant (KB) using the Schild equation or by performing a dose-ratio analysis.[5] For a competitive antagonist, the KB can be estimated from the IC50 value.
-
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preparing Sch412348 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), with a reported Ki value of 0.6 nM for the human receptor.[1][2] Its high selectivity, with over 1000-fold preference against other adenosine receptors, makes it a valuable research tool for investigating the physiological and pathological roles of the A2AR.[1] This receptor is notably abundant in the basal ganglia, particularly on striatopallidal neurons where it co-localizes with the dopamine D2 receptor (D2R), playing a crucial role in modulating motor activity.[3] Due to its poor aqueous solubility, careful preparation of stock and working solutions is essential for obtaining reliable and reproducible experimental results.[4]
This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, along with a summary of its relevant chemical and biological properties.
Quantitative Data Summary
The following tables provide key quantitative information for this compound to facilitate experimental design and solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₁F₂N₉O |
| Molecular Weight | 465.46 g/mol |
| Appearance | Solid |
| Aqueous Solubility | Poor[4] |
| Solubility in Organic Solvents | |
| Dimethyl Sulfoxide (DMSO) | Soluble (a 10 mM solution is commercially available) |
| 50% Polyethylene Glycol 400 | Soluble (used as a vehicle for oral administration)[2] |
Table 2: Biological Activity of this compound
| Target | Activity |
| Human Adenosine A2A Receptor (A2AR) | Ki = 0.6 nM[1][2] |
| Human Adenosine A2B Receptor (A2BR) | KB = 273 nM[2] |
| Selectivity (A2B vs. A2A) | ~910-fold[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the A2A receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
In the striatum, A2A receptors are predominantly located on GABAergic medium spiny neurons of the "indirect pathway," where they form heterodimers with dopamine D2 receptors.[3] These two receptors have an antagonistic relationship. Activation of D2 receptors inhibits adenylyl cyclase, thereby decreasing cAMP levels and neuronal activity. Conversely, activation of A2A receptors stimulates cAMP production, counteracting the D2 receptor signal. By blocking the A2A receptor, this compound prevents adenosine-mediated stimulation of the indirect pathway, thereby potentiating the effects of dopamine at the D2 receptor and facilitating motor function.[4]
Caption: Antagonistic interaction of A2A and D2 receptors.
Experimental Protocols
Safety Precautions: Handle this compound solid and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into aqueous media for cell-based assays and other in vitro experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Sterile, calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 465.46 g/mol * (1000 mg / 1 g) = 4.65 mg
-
-
-
Weighing: Accurately weigh 4.65 mg of this compound solid and transfer it to the sterile amber glass vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly.
-
If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution. The solution should be clear.
-
-
Storage:
-
For short-term storage (up to one month), store the stock solution at -20°C.
-
For long-term storage, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Note on In Vitro Working Concentrations: Given the high potency of this compound (Ki = 0.6 nM), typical working concentrations for in vitro assays will likely range from low nanomolar to micromolar. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of a Dosing Solution for In Vivo Oral Administration
This protocol is adapted from published studies and describes the preparation of a vehicle suitable for the oral administration of the poorly water-soluble this compound to rodents.[2][3]
Materials:
-
This compound solid
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile water
-
Calibrated analytical balance
-
Sterile tubes or vials
-
Vortex mixer and/or sonicator
-
pH meter (optional, if acidification is needed)
-
Hydrochloric acid (HCl) (optional, for acidification)
Procedure (for a 1 mg/mL solution in 50% PEG 400):
-
Vehicle Preparation: Prepare a 50% (v/v) solution of PEG 400 in sterile water. For example, to make 10 mL of the vehicle, mix 5 mL of PEG 400 with 5 mL of sterile water.
-
Weighing: Weigh the required amount of this compound. For example, to prepare 5 mL of a 1 mg/mL dosing solution, weigh 5 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile tube.
-
Add the 50% PEG 400 vehicle to the desired final volume (5 mL in this example).
-
Vortex thoroughly. Gentle warming and/or sonication may be required to aid dissolution. The final solution should be clear.
-
Alternative Mentioned Vehicle: Some studies have used an "acidified polyethylene glycol vehicle."[5] While the exact composition is not specified, this may involve adjusting the pH of the vehicle with a dilute acid (e.g., HCl) to improve the solubility of the basic compound. If solubility is an issue, this approach can be explored, ensuring the final pH is physiologically tolerated by the animal model.
-
-
Administration and Storage:
-
Dosing solutions for in vivo experiments should be prepared fresh on the day of use.
-
If short-term storage is necessary, keep the solution at 4°C and protected from light for no longer than 24 hours. Visually inspect for any precipitation before administration.
-
Caption: Workflow for preparing this compound solutions.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Injection of Sch412348
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in various neurological disorders. Its therapeutic potential is under investigation for conditions such as Parkinson's disease and depression. A significant challenge in the preclinical in vivo evaluation of this compound is its poor aqueous solubility, which complicates the preparation of formulations suitable for parenteral administration. These application notes provide a detailed protocol for the preparation of an appropriate vehicle and the subsequent formulation of this compound for in vivo injections in animal models.
Data Presentation
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in vivo. Due to its hydrophobic nature, a multi-component solvent system is often necessary to achieve a clear and stable solution for injection. Below is a summary of potential vehicle components and a recommended formulation.
| Vehicle Component | Function | Typical Concentration Range (%) | Key Considerations |
| Dimethyl sulfoxide (DMSO) | Primary solvent | 5 - 20 | Excellent solubilizing agent for nonpolar compounds. Can exhibit toxicity at higher concentrations. |
| Polyethylene glycol 400 (PEG400) | Co-solvent | 20 - 40 | Improves solubility and can reduce the toxicity of DMSO. Viscous. |
| Polysorbate 80 (Tween® 80) | Surfactant/Emulsifier | 1 - 5 | Enhances solubility and stability of the formulation. Can prevent precipitation upon injection. |
| Saline (0.9% NaCl) or PBS | Diluent | q.s. to 100 | Isotonic solution to adjust the final volume and ensure physiological compatibility. |
Recommended Vehicle Formulation for this compound:
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | To initially dissolve this compound. |
| PEG400 | 30% | To aid in solubilization and reduce potential DMSO toxicity. |
| Tween® 80 | 2% | To stabilize the formulation and prevent precipitation. |
| Saline (0.9% NaCl) | 58% | To bring the formulation to the final volume and ensure isotonicity. |
Experimental Protocols
Protocol 1: Preparation of the Vehicle for Injection
This protocol describes the preparation of a 10 mL stock of the recommended vehicle.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Polysorbate 80 (Tween® 80), USP grade
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
Procedure:
-
In a sterile 15 mL conical tube, add 1 mL of DMSO.
-
Add 3 mL of PEG400 to the same tube.
-
Add 0.2 mL of Tween® 80 to the mixture.
-
Vortex the mixture thoroughly for 1-2 minutes until a homogenous solution is formed.
-
In a sterile 50 mL conical tube, add 5.8 mL of sterile 0.9% saline.
-
Slowly add the DMSO/PEG400/Tween® 80 mixture to the saline while gently swirling the tube.
-
Once all components are combined, vortex the final vehicle solution for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or phase separation. The final vehicle should be a clear, single-phase solution.
-
Store the vehicle at room temperature, protected from light. Use within 24 hours of preparation.
Protocol 2: Formulation of this compound for In Vivo Injection
This protocol provides a method for preparing a 1 mg/mL solution of this compound. Adjust the initial weight of this compound and the final volume to achieve the desired concentration.
Materials:
-
This compound powder
-
Prepared injection vehicle (from Protocol 1)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, use with caution)
-
Sterile syringes and needles for administration
Procedure:
-
Weigh the desired amount of this compound powder accurately. For a 1 mg/mL solution in a final volume of 1 mL, weigh 1 mg of this compound.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add a small volume of the prepared vehicle (e.g., 100 µL for a 1 mg final weight) directly to the powder.
-
Vortex the mixture vigorously for 2-3 minutes to dissolve the compound. Sonication in a water bath for short intervals can aid in dissolution if necessary. Gentle warming (e.g., to 37°C) may also be employed, but the stability of this compound at elevated temperatures should be considered.
-
Once the this compound is completely dissolved and no particulate matter is visible, add the remaining volume of the vehicle to reach the final desired concentration. For a 1 mg/mL solution, add the remaining 900 µL of the vehicle.
-
Vortex the final solution for another 1-2 minutes to ensure homogeneity.
-
The final formulation should be a clear solution. If any precipitation is observed, the formulation should not be used.
-
Draw the solution into a sterile syringe for in vivo administration. Administer the formulation immediately after preparation.
Important Considerations:
-
Vehicle Control Group: It is imperative to include a vehicle-only control group in all in vivo experiments to differentiate the effects of this compound from any potential effects of the vehicle itself.
-
Toxicity: While the recommended vehicle is generally well-tolerated, it is advisable to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) of the vehicle in the specific animal model and administration route being used.
-
Route of Administration: This vehicle is suitable for intraperitoneal (i.p.) and subcutaneous (s.c.) injections. For intravenous (i.v.) administration, further dilution and filtration through a 0.22 µm filter are recommended, along with a slower injection rate to minimize the risk of precipitation in the bloodstream.
-
Stability: Formulations of poorly soluble compounds in such vehicles may have limited stability. It is recommended to prepare the formulation fresh on the day of the experiment.
Mandatory Visualization
Caption: Adenosine A2A receptor signaling pathway.
Caption: Experimental workflow for in vivo studies.
Application Notes and Protocols for Long-Term Administration of Sch412348 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the long-term effects of Sch412348, a potent and selective adenosine A2A receptor antagonist, in rodent models. The protocols outlined below are based on established guidelines for chronic toxicity and pharmacokinetic studies and are intended to guide researchers in designing their own long-term in vivo experiments.
Introduction
This compound is a high-affinity competitive antagonist of the human adenosine A2A receptor with a Ki of 0.6 nM.[1][2] It demonstrates over 1000-fold selectivity against other adenosine receptors.[1][2] Preclinical studies in rodent models of Parkinson's disease and depression have shown its efficacy in acute or sub-chronic settings, where it potentiated the effects of L-Dopa and exhibited antidepressant-like profiles.[2][][4] While comprehensive long-term administration data for this compound is not extensively published, this document provides detailed protocols for conducting such studies, drawing from general principles of rodent bioassays and data from related A2A receptor antagonists.
Mechanism of Action: this compound, as an adenosine A2A receptor antagonist, works by blocking the A2A receptors that are highly expressed in the basal ganglia, particularly in the striatum. These receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. By inhibiting the A2A receptors, this compound can modulate GABAergic output in the indirect pathway, which is often dysregulated in conditions like Parkinson's disease.
Quantitative Data Summary
The following tables present representative data that could be expected from long-term studies of this compound in rodents. These values are illustrative and should be confirmed by specific experimental findings.
Table 1: Representative Repeated-Dose Oral Pharmacokinetic Parameters of this compound in Rats (Day 28)
| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 150 ± 25 | 720 ± 90 | 1450 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 2.0 ± 0.7 |
| AUC0-24h (ng·h/mL) | 1200 ± 180 | 6500 ± 850 | 13500 ± 1900 |
| t1/2 (h) | 4.5 ± 0.8 | 5.0 ± 1.0 | 5.2 ± 1.1 |
| CL/F (mL/h/kg) | 13.9 | 12.8 | 12.3 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; CL/F: Apparent oral clearance.
Table 2: Representative Hematological and Clinical Chemistry Findings in a 90-Day Rat Toxicity Study
| Parameter | Control | 1 mg/kg/day | 5 mg/kg/day | 10 mg/kg/day |
| Hematology | ||||
| White Blood Cells (109/L) | 8.5 ± 1.5 | 8.7 ± 1.6 | 9.0 ± 1.8 | 9.2 ± 1.9 |
| Red Blood Cells (1012/L) | 7.8 ± 0.5 | 7.7 ± 0.6 | 7.6 ± 0.5 | 7.5 ± 0.7 |
| Hemoglobin (g/dL) | 15.2 ± 1.0 | 15.1 ± 1.1 | 14.9 ± 1.2 | 14.8 ± 1.3 |
| Platelets (109/L) | 850 ± 150 | 860 ± 160 | 870 ± 155 | 880 ± 170 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (U/L) | 45 ± 10 | 47 ± 12 | 50 ± 11 | 55 ± 15 |
| Aspartate Aminotransferase (U/L) | 120 ± 20 | 125 ± 22 | 130 ± 25 | 140 ± 30 |
| Blood Urea Nitrogen (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 23 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
Data are presented as mean ± SD. No statistically significant differences are expected at these dose levels based on the generally favorable safety profile of A2A antagonists.
Experimental Protocols
The following protocols are adapted from OECD guidelines for repeated dose oral toxicity studies.[5][6]
This protocol is designed to assess the potential adverse effects of this compound following prolonged daily administration.
Materials:
-
This compound
-
Vehicle (e.g., 50% polyethylene glycol 400 in water)[1]
-
Sprague-Dawley rats (e.g., 10 males and 10 females per group)
-
Standard laboratory rodent diet and water
-
Oral gavage needles
-
Equipment for clinical observations, blood collection, and analysis
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days prior to the start of the study.
-
Dose Formulation: Prepare fresh dose formulations of this compound in the vehicle daily. Ensure homogeneity of the formulation.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose).
-
Dose Administration: Administer this compound or vehicle orally via gavage once daily for 90 consecutive days. The volume administered should be based on the most recent body weight.
-
Clinical Observations: Conduct detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, and behavior.
-
Body Weight and Food/Water Consumption: Record body weight at least once a week. Measure food and water consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples from a subset of animals at interim time points (e.g., day 30 and 60) and from all animals at termination for hematological and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
This protocol is designed to determine the pharmacokinetic profile of this compound after multiple doses.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice (e.g., 3-4 animals per time point per dose group)
-
Standard laboratory rodent diet and water
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least 7 days.
-
Dose Formulation: Prepare dose formulations as described in the toxicity study protocol.
-
Dose Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 7 days) to allow the drug to reach steady-state concentrations.
-
Blood Collection: On the last day of dosing, collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Conclusion
The protocols and data presented provide a framework for conducting and interpreting long-term studies on the oral administration of this compound in rodents. While specific findings for this compound require dedicated experimentation, the information provided, based on its mechanism of action and data from similar A2A antagonists, suggests a favorable safety and pharmacokinetic profile. These application notes are intended to be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
Application Notes and Protocols: Evaluating the Antidepressant Efficacy of Sch412348 in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sch412348 is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated antidepressant-like properties in various preclinical models of depression.[1][2][3][] This document provides detailed application notes and protocols for assessing the efficacy of this compound using common behavioral tests in rodents, namely the Forced Swim Test (FST) and the Tail Suspension Test (TST). Additionally, a protocol for the Sucrose Preference Test (SPT) is included as a measure of anhedonia, a core symptom of depression, for a comprehensive evaluation of potential antidepressant compounds like this compound.
Data Presentation: Efficacy of this compound in Behavioral Despair Models
The following tables summarize the quantitative data on the effect of this compound on immobility time in the mouse Forced Swim Test and Tail Suspension Test. The data is extracted from Hodgson et al. (2009).
Table 1: Effect of this compound on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility (seconds) ± SEM | Percentage Change from Vehicle |
| Vehicle | - | 155 ± 10 | - |
| This compound | 0.1 | 140 ± 12 | -9.7% |
| This compound | 0.3 | 110 ± 15 | -29.0% |
| This compound | 1 | 95 ± 18 | -38.7% |
| Desipramine (Reference) | 30 | 80 ± 12 | -48.4% |
| p < 0.05, **p < 0.01 versus Vehicle group. |
Table 2: Effect of this compound on Immobility Time in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Mean Immobility (seconds) ± SEM | Percentage Change from Vehicle |
| Vehicle | - | 170 ± 15 | - |
| This compound | 0.1 | 150 ± 13 | -11.8% |
| This compound | 0.3 | 115 ± 16 | -32.4% |
| This compound | 1 | 90 ± 20 | -47.1% |
| Desipramine (Reference) | 30 | 85 ± 15 | -50.0% |
| p < 0.05, **p < 0.01 versus Vehicle group. |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs by inducing a state of behavioral despair in rodents.[5][6]
Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Transparent glass or plastic cylinders (25 cm tall, 10 cm in diameter).
-
Water at 23-25°C.
-
Video recording system.
-
Stopwatch.
-
Drying towels or warming lamp.
-
This compound and vehicle solutions.
-
Standard antidepressant (e.g., Desipramine) as a positive control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test. A positive control group receiving a standard antidepressant should be included.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Gently place one mouse into each cylinder.
-
The test duration is typically 6 minutes.[5]
-
Record the entire session using a video camera positioned to have a clear side view of the animals.
-
-
Scoring:
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing, diving). Small movements necessary to keep the head above water are not considered mobility.
-
Scoring can be done manually by a trained observer blinded to the treatment groups or using automated tracking software.
-
-
Post-Test Care: After the test, remove the animals from the water, dry them thoroughly, and place them in a clean, dry cage, possibly under a warming lamp to prevent hypothermia.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy, based on the principle of learned helplessness.[7][8]
Objective: To evaluate the antidepressant-like properties of this compound by measuring the time mice remain immobile when suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface).
-
Adhesive tape.
-
Video recording system.
-
Stopwatch.
-
This compound and vehicle solutions.
-
Standard antidepressant (e.g., Desipramine) as a positive control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle i.p. 30-60 minutes before the test. Include a positive control group.
-
Suspension:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Scoring:
-
Measure the total duration of immobility over the 6-minute test period.
-
Immobility is defined as the complete absence of movement.
-
Scoring should be performed by an observer blinded to the experimental conditions or with automated software.
-
-
Post-Test Care: At the end of the test, gently remove the mouse from the suspension and return it to its home cage.
Sucrose Preference Test (SPT)
Objective: To assess the potential of this compound to reverse anhedonia-like behavior by measuring the preference for a sweetened solution over plain water.
Materials:
-
Two identical drinking bottles per cage.
-
1% sucrose solution.
-
Plain tap water.
-
This compound and vehicle solutions.
Procedure:
-
Habituation:
-
For 48 hours, house mice individually with two bottles of water to acclimate them to the two-bottle setup.
-
Following this, replace one of the water bottles with a 1% sucrose solution for another 48 hours. The position of the bottles should be switched every 24 hours to avoid place preference.
-
-
Baseline Measurement:
-
After habituation, measure the consumption of both water and sucrose solution over a 24-hour period.
-
Calculate the baseline sucrose preference as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
-
-
Induction of Anhedonia (Optional): Anhedonia can be induced using chronic stress models (e.g., chronic unpredictable stress) if the study design requires it.
-
Drug Administration: Administer this compound or vehicle daily for the duration of the treatment period.
-
Test Measurement:
-
After the treatment period, present the mice with one bottle of 1% sucrose solution and one bottle of water for 24 hours.
-
Measure the consumption of each liquid.
-
-
Calculation: Calculate the sucrose preference for each animal as described in the baseline measurement. An increase in sucrose preference in the this compound-treated group compared to the vehicle group would indicate an antidepressant-like effect.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
This compound acts as an antagonist at the adenosine A2A receptor. These receptors are Gs-protein coupled and are known to be involved in the pathophysiology of depression.[9] Their antagonism is hypothesized to produce antidepressant effects, in part through modulation of dopaminergic signaling.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overexpression of Adenosine A2A Receptors in Rats: Effects on Depression, Locomotion, and Anxiety [frontiersin.org]
- 10. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptors and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Sch412348 Solubility for In Vivo Studies
Welcome to the technical support center for Sch412348. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility for in vivo applications. This compound is a potent and selective adenosine A2A receptor antagonist; however, its progression in drug development has been hindered by its low water solubility.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully formulate this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
A1: this compound has poor aqueous solubility, a characteristic that has been cited as a primary reason for its discontinuation in later-stage drug development.[1] This inherent low solubility in water-based vehicles makes it challenging to prepare formulations that can deliver a consistent and effective dose in animal models, potentially leading to low bioavailability and unreliable experimental outcomes.
Q2: What are the primary strategies for solubilizing poorly water-soluble compounds like this compound?
A2: The main approaches to enhance the solubility of compounds with low aqueous solubility can be categorized as follows:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the final formulation.
-
Surfactants: Employing agents that form micelles to encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, which shields the hydrophobic regions of the molecule from the aqueous environment.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids or oils, which can improve absorption.
-
pH Adjustment: Modifying the pH of the formulation to ionize the drug, which can increase its solubility if it has acidic or basic functional groups.
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix to improve its dissolution rate.
Q3: Is there a recommended starting formulation for this compound in rodents?
A3: Yes, based on published studies with this compound and its more soluble analog, preladenant, a formulation using polyethylene glycol 400 (PEG 400) has been successfully used for oral administration in rodents.[2] A common vehicle is a 50% solution of PEG 400 in water or saline.[2] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution during preparation or upon standing. | The solubility limit in the chosen vehicle has been exceeded. The vehicle may not be suitable for the required concentration. | - Ensure you are using fresh, anhydrous solvents, as moisture can reduce the solubility of hydrophobic compounds. - Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[3] - Prepare the formulation fresh before each use. - If precipitation persists, consider reducing the final concentration of this compound or exploring an alternative solubilization strategy. |
| Inconsistent results between experimental animals. | Poor bioavailability due to precipitation of the compound in the gastrointestinal tract upon administration. Inhomogeneous suspension if the compound is not fully dissolved. | - Ensure the formulation is a clear solution before administration. If it is a suspension, ensure it is uniformly mixed before dosing each animal. - Consider using a surfactant (e.g., Tween 80) in your formulation to improve stability and prevent precipitation upon dilution in the gut. |
| Difficulty in handling the formulation due to high viscosity. | High concentrations of polymers like PEG 400 can result in a viscous solution. | - Prepare the formulation at room temperature or slightly warm it to reduce viscosity before drawing it into a syringe. - Use a gavage needle with an appropriate gauge to ensure smooth administration. |
Data Presentation
Table 1: Solubility of Structurally Related Adenosine A2A Antagonist (Preladenant) in Common Solvents
No specific quantitative solubility data for this compound is publicly available. The data for its more soluble analog, preladenant, is provided for reference.
| Solvent | Reported Solubility | Reference |
| DMSO | >10 mM | [3] |
| DMSO | ≥7.3 mg/mL | [4] |
| DMSO | 8 mg/mL (15.88 mM) | [5] |
| Water | Insoluble (<0.1 mg/mL) | [2] |
| Ethanol | Insoluble | [5] |
Table 2: Overview of Common Solubilization Strategies for Poorly Soluble Compounds
| Technique | Mechanism of Action | Common Excipients | Advantages | Considerations |
| Co-solvency | Increases solubility by reducing the polarity of the aqueous vehicle. | PEG 400, Propylene Glycol, Ethanol, DMSO | Simple to prepare, widely used. | Potential for precipitation upon dilution in vivo. Toxicity of some solvents at high concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug. | Tween 80, Polysorbate 20, Cremophor EL | Can significantly increase solubility and improve stability. | Potential for GI irritation and toxicity at high concentrations. |
| Cyclodextrins | Form inclusion complexes with the drug molecule. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can improve solubility and bioavailability. | Can be expensive, potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations | The drug is dissolved in oils or lipids. | Corn oil, Sesame oil, Medium-chain triglycerides | Can enhance lymphatic absorption and bypass first-pass metabolism. | Can be complex to formulate and may have stability issues. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol is based on a formulation successfully used for this compound and the related compound, preladenant.[2]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection or sterile saline
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the desired dose (e.g., in mg/kg), the number of animals, and the dosing volume (typically 3-5 mL/kg for oral gavage in rodents).[2]
-
Prepare the vehicle: Prepare a 50% (v/v) solution of PEG 400 in sterile water or saline. For example, to make 10 mL of vehicle, mix 5 mL of PEG 400 with 5 mL of sterile water or saline.
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. b. Add a small amount of the 50% PEG 400 vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure the powder is well-dispersed.
-
Aid dissolution: a. Place the tube in a sonicator bath for 10-15 minutes to facilitate dissolution. b. If necessary, gently warm the solution to 37°C.
-
Final check: a. Visually inspect the solution to ensure that this compound is completely dissolved and there is no visible precipitate. b. Prepare the formulation fresh on the day of the experiment.
Mandatory Visualizations
Caption: Workflow for the preparation and administration of a this compound formulation.
Caption: Decision tree for troubleshooting this compound formulation precipitation issues.
References
Technical Support Center: Sch412348 Administration
Disclaimer: Publicly available information on a compound specifically designated "Sch412348" is limited. This resource provides a generalized troubleshooting guide based on common issues encountered during the administration of preclinical small-molecule inhibitors. The principles and protocols are derived from established best practices in drug development research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory activity with this compound in our assays. What are the potential causes?
A1: Inconsistent activity with a small molecule inhibitor can stem from several factors. The most common causes include chemical degradation (e.g., hydrolysis, oxidation), precipitation of the compound out of solution, adsorption to container surfaces, or interactions with components in your assay medium.[1] It is also crucial to verify the initial purity and concentration of your compound stock.[1]
Q2: How can we determine if our this compound stock solution has degraded?
A2: The most direct method to assess compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products, allowing for quantification of the intact inhibitor.[1] A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[1]
Q3: What are the best practices for storing a small molecule inhibitor like this compound to prevent loss of activity?
A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1][2] General best practices include:
-
Storage Temperature: Store stock solutions at or below -20°C; for long-term storage, -80°C is often recommended.[1][2]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[1][3]
-
Light Protection: Many compounds are light-sensitive. Store solutions in amber vials or tubes wrapped in foil to protect them from light.[1]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas like argon or nitrogen.[1]
Q4: Our compound is precipitating when added to the aqueous cell culture medium. How can we resolve this?
A4: Solubility issues are a common challenge.[3] Here are some troubleshooting steps:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically ≤ 0.1% to 0.5%, and is consistent across all wells, including the vehicle control.[2][3]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution, but first verify that the compound is not heat-sensitive.[1][3]
-
Sonication: Use a sonicator bath to help break up any precipitate and improve dissolution.[3]
-
Intermediate Dilutions: Prepare intermediate dilutions in a suitable buffer before adding the compound to the final cell culture media.[3]
Troubleshooting Guides
This section provides a structured approach to resolving common issues during this compound administration.
Guide 1: Inconsistent or No Inhibitor Effect
| Potential Cause | Troubleshooting Steps |
| Degraded Inhibitor | 1. Use a fresh aliquot of the inhibitor from a properly stored stock.[3] 2. Perform HPLC or LC-MS analysis to confirm the integrity of the stock solution.[1] |
| Inaccurate Concentration | 1. Verify all calculations and ensure pipette calibration is accurate.[3] 2. Prepare a fresh stock solution, ensuring complete dissolution of the solid compound.[1] |
| Low Cell Permeability | 1. Consult scientific literature for known permeability issues with similar compounds.[3] 2. Consider using a different inhibitor that targets the same pathway but has better cell permeability.[3] |
| Compound Instability in Media | 1. Check the stability of the compound in your specific cell culture media and incubation conditions. 2. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[2] |
Guide 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration.[2][3] 2. Use the lowest concentration possible that still achieves the desired effect to avoid off-target activity.[4] |
| Vehicle (Solvent) Toxicity | 1. Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all treatments.[2] 2. Run a vehicle-only control to assess any effects of the solvent on the experimental system.[2] |
| Known Off-Target Activities | 1. Review the literature for any known off-target effects of the inhibitor or similar chemical scaffolds. 2. Use a structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target effects.[3] |
Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables represent typical data for a preclinical small-molecule inhibitor.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | < 0.05 mg/mL |
Table 2: Hypothetical Stability of this compound in Solution
| Condition | Solvent | Storage Temperature | Stability (t½) |
| Stock Solution | DMSO | -80°C | > 12 months |
| Stock Solution | DMSO | -20°C | ~ 6 months |
| Working Dilution | Cell Culture Media + 10% FBS | 37°C | ~ 8-12 hours |
| Working Dilution | PBS (pH 7.4) | Room Temperature | ~ 2-4 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, after confirming the compound's thermal stability.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[1]
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Cell-Based Assay for Inhibitor Activity (Example: Cell Viability)
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO but no inhibitor.[2]
-
Include a "no treatment" control (cells in medium only) and a "positive control" for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the log of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell viability) using a suitable curve-fitting software.
-
Visualizations
References
potential off-target effects of Sch412348 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sch412348 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective adenosine A2A receptor antagonist.[1] Its primary mechanism of action is the competitive inhibition of the A2A adenosine receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, particularly in the central nervous system.
Q2: How selective is this compound?
This compound exhibits high selectivity for the human adenosine A2A receptor, with a reported selectivity of over 1000-fold against other adenosine receptor subtypes (A1, A2B, and A3). This high selectivity minimizes the likelihood of confounding effects from interactions with other adenosine receptors.
Q3: Despite its high selectivity, could this compound still have off-target effects?
Yes. While this compound is highly selective for the A2A receptor, like any small molecule, it has the potential to interact with other proteins, especially at higher concentrations. These unintended interactions are known as off-target effects and can lead to misinterpretation of experimental results. It is crucial to design experiments that can help identify and control for such potential effects.
Q4: What are the common signs of potential off-target effects in my experiments with this compound?
Potential indicators of off-target effects include:
-
Unexpected Phenotypes: Observing cellular or physiological responses that are inconsistent with the known functions of the A2A receptor.
-
Discrepancies with Genetic Models: Results from this compound treatment that do not align with findings from genetic knockout or knockdown of the A2A receptor.
-
Cellular Toxicity: Evidence of cytotoxicity at concentrations where the on-target effect is not yet saturated.
-
Variable Results Across Cell Lines: Observing different responses to this compound in various cell lines, which may be due to differential expression of off-target proteins.
Q5: How can I mitigate the risk of off-target effects in my experiments?
Several strategies can be employed:
-
Dose-Response Curves: Always perform a dose-response experiment to identify the minimal effective concentration of this compound for your desired on-target effect. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-target proteins.
-
Use of a Structurally Unrelated A2A Antagonist: To confirm that the observed effect is due to A2A receptor antagonism, use a structurally different A2A antagonist as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by co-administering an A2A receptor agonist. The agonist should reverse the effects of this compound if they are mediated by the A2A receptor.
-
Orthogonal Assays: Validate your findings using different experimental techniques. For example, if you observe a change in gene expression, confirm this at the protein level using Western blotting or immunofluorescence.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments involving this compound, with a focus on identifying and addressing potential off-target effects.
Issue 1: Unexpected or Inconsistent Experimental Results
Potential Cause: Off-target binding of this compound.
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is engaging the A2A receptor in your experimental system. A cellular thermal shift assay (CETSA) can be used to assess target engagement in intact cells.
-
Perform a Control Experiment with a Different A2A Antagonist: Use a structurally unrelated A2A antagonist (e.g., preladenant or istradefylline) to see if it recapitulates the observed phenotype.
-
Investigate Broader Off-Target Profile: If you suspect off-target effects, consider performing a broad-panel screening assay. While specific kinome scan data for this compound is not publicly available, services are available for researchers to conduct their own off-target profiling.
| Assay Type | Description | Service Providers (Examples) |
| Kinome Profiling | Assesses the binding affinity of a compound against a large panel of kinases. | Eurofins Discovery, Reaction Biology, CD BioSynsis |
| GPCR Panel Screening | Evaluates the binding of a compound to a wide range of G-protein coupled receptors. | Eurofins Discovery, Charles River Laboratories |
Issue 2: Observed Cellular Toxicity
Potential Cause: Off-target effects leading to cellular stress or apoptosis.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find a window where the desired on-target effect is observed without significant cytotoxicity.
-
Assess Markers of Cellular Stress: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or general cytotoxicity (e.g., LDH release assay) across a range of this compound concentrations.
-
Compare with A2A Receptor Knockdown/Knockout: If available, compare the cellular response to this compound with that of cells where the A2A receptor has been genetically silenced. If the toxicity persists in the absence of the primary target, it is likely an off-target effect.
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol is designed to functionally assess the antagonism of the A2A receptor by this compound in a cell-based assay.
Methodology:
-
Cell Culture: Culture cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations. Also, prepare a solution of a known A2A receptor agonist (e.g., CGS 21680).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
cAMP Measurement: After a defined incubation period (e.g., 30-60 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, HTRF, or ELISA-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Haloperidol-Induced Catalepsy in Rodents
This in vivo protocol is used to assess the anti-parkinsonian-like effects of this compound.
Methodology:
-
Animals: Use male Sprague-Dawley rats or Swiss Webster mice.
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration:
-
Administer this compound (e.g., 0.1-10 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), measure the cataleptic state. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in that posture is recorded.
-
Data Analysis: Compare the duration of catalepsy in the this compound-treated groups to the vehicle-treated group.
Protocol 3: L-Dopa-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This protocol evaluates the ability of this compound to potentiate the effects of L-Dopa in a rat model of Parkinson's disease.
Methodology:
-
Animal Model: Use rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.
-
Drug Administration:
-
Administer this compound (e.g., 0.1-3 mg/kg, p.o.) or vehicle.
-
After a specified time (e.g., 60 minutes), administer a sub-threshold dose of L-Dopa (e.g., 4-5 mg/kg, i.p.) along with a peripheral decarboxylase inhibitor (e.g., benserazide).
-
-
Behavioral Assessment: Place the rats in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for a period of 1-2 hours.
-
Data Analysis: Compare the number of contralateral rotations in the this compound-treated groups to the vehicle-treated group.
Visualizations
Caption: A2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Potential Off-Target Effects.
References
stability and storage recommendations for Sch412348 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sch412348 powder. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Recommendations
Proper handling and storage of this compound powder are critical to maintain its chemical integrity and ensure reliable experimental outcomes. The following tables summarize the recommended storage conditions and provide general solubility information.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Recommendation |
| Long-term Storage | -20°C | Up to 3 years | Recommended for maintaining long-term stability. |
| Short-term Storage | 4°C | Up to 2 years | Suitable for frequent use over a shorter period. |
| Room Temperature | Not Recommended | N/A | Avoid storing at room temperature for extended periods to prevent potential degradation. |
Note: These recommendations are based on general guidelines for chemical compounds. For specific lot-to-lot stability data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Table 2: General Solubility Guidelines for this compound
| Solvent | General Recommendation |
| DMSO (Dimethyl Sulfoxide) | Primary recommended solvent for creating concentrated stock solutions. |
| Ethanol | May be a suitable solvent, but solubility should be tested. |
| Aqueous Buffers (e.g., PBS) | This compound is expected to have low solubility in aqueous solutions. Direct dissolution is not recommended. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
A common starting point for many experiments is the preparation of a concentrated stock solution in an organic solvent, which can then be further diluted into aqueous buffers or cell culture media.
Materials:
-
This compound powder (Molecular Weight: 465.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing the Powder: Accurately weigh out 4.65 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if dissolution is slow.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Solution | This compound has low aqueous solubility. | Prepare a concentrated stock solution in DMSO first. Dilute the DMSO stock into your aqueous buffer or media with vigorous mixing. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity.[1][2] If precipitation still occurs, consider using a co-solvent like PEG400 or Tween 80 in your final solution.[1] |
| Precipitation upon Dilution | The compound is precipitating out of the aqueous solution after dilution from the DMSO stock. | Perform a stepwise dilution to avoid a rapid change in solvent polarity.[1] Ensure the final concentration in the aqueous solution does not exceed the compound's solubility limit in that medium. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage or handling. | Always store the powder and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions. Protect from light where possible, although specific light sensitivity data is not available, it is good practice for complex organic molecules. |
| Visible Change in Powder Appearance | Possible degradation or moisture absorption. | Do not use the powder if you observe any change in color or clumping. Store the powder in a tightly sealed container in a desiccator to protect from moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, it is recommended to store this compound powder at -20°C.[3] Some general guidelines for chemical compounds suggest that storage at -20°C can maintain stability for up to 3 years.[1]
Q2: How should I prepare a working solution of this compound for cell-based assays?
A2: You should first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO. This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO is kept low (e.g., less than 0.5%) to minimize any solvent-induced cytotoxicity.[1][2]
Q3: My this compound powder has been stored at room temperature for a week. Is it still usable?
A3: While short-term exposure to room temperature may not significantly degrade the compound, it is not the recommended storage condition. For critical experiments, it is advisable to use a fresh vial of powder that has been stored correctly at -20°C. If you must use the powder stored at room temperature, consider running a small-scale pilot experiment to validate its activity.
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for complex organic molecules, it is recommended to store the powder and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Q5: What should I do if I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer?
A5: Precipitation upon dilution into an aqueous buffer is common for compounds with low water solubility. To address this, you can try the following:
-
Increase the DMSO concentration in the final solution (if your experimental system allows).
-
Use a co-solvent. For in vivo studies, this compound has been administered in 50% polyethylene glycol 400.[4]
-
Perform serial dilutions.
-
Vortex or sonicate the solution during dilution.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the handling and use of this compound.
Caption: Recommended storage and solution preparation workflow for this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
how to prevent Sch412348 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Sch412348 effectively in their experiments. Our focus is to address common challenges, particularly the prevention of compound precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM[1].
Q2: My this compound solution precipitates when I add it to my aqueous experimental buffer or cell culture medium. Why is this happening?
A2: this compound has poor aqueous solubility[2]. When a concentrated DMSO stock solution is diluted into an aqueous environment, the compound can crash out of solution, leading to precipitation. This is a common issue for many organic small molecules.
Q3: How can I prevent this compound from precipitating in my aqueous solution?
A3: Several strategies can be employed to prevent precipitation:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous solution, perform an intermediate dilution of your concentrated DMSO stock in DMSO. This reduces the localized concentration of the compound upon addition to the aqueous phase.
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.1%, as most cells can tolerate this level. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Ultrasonication: After diluting the this compound solution in your aqueous buffer, use an ultrasonic bath to help dissolve any precipitate that may have formed[3].
-
Warming the Solution: Gently warming the solution to 37°C can aid in dissolving the compound. However, be mindful of the temperature stability of other components in your solution.
-
Use of Carriers: For particularly challenging situations, consider the use of carriers like cyclodextrins, which can help to increase the solubility of hydrophobic compounds in aqueous solutions[4].
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. It is generally not recommended to store dilute aqueous solutions for long periods. Prepare fresh dilutions for each experiment from your frozen stock.
Troubleshooting Guide: Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | Poor aqueous solubility of this compound. | 1. Perform an intermediate dilution of the stock solution in DMSO before adding to the aqueous solution. 2. Lower the final concentration of this compound in your experiment. 3. Ensure the final DMSO concentration is minimal (<0.1%). |
| Cloudiness or visible particles in the final working solution. | Incomplete dissolution or precipitation over time. | 1. Use ultrasonication to aid dissolution[3]. 2. Gently warm the solution to 37°C. 3. Prepare the working solution fresh before each experiment. |
| Inconsistent experimental results. | Precipitation leading to inaccurate compound concentration. | 1. Visually inspect your solutions for any signs of precipitation before use. 2. Centrifuge the working solution and use the supernatant if a small amount of precipitate is unavoidable, noting that the final concentration will be lower than intended. 3. Optimize your solubilization protocol using the steps above to ensure a clear solution. |
Experimental Protocols
In Vitro Radioligand Binding Assay (Adapted from literature)[6]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine A2A receptor.
-
Assay Buffer: Use an appropriate ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a suitable radioligand (e.g., [³H]CGS 21680), and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plates at room temperature with agitation for 1.5 to 2 hours.
-
Filtration: Separate bound and free radioligand by filtering the reaction mixture through GF/B filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the displacement curves and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Formulation for Oral Administration (Example)[6][7]
For rodent models, this compound can be prepared for oral administration in a vehicle such as:
The compound should be thoroughly suspended in the vehicle before administration.
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway in the Basal Ganglia
Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors in the indirect pathway.
Experimental Workflow: Preventing this compound Precipitation
References
- 1. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Sch412348
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results with Sch412348. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective adenosine A2A receptor antagonist.[1] Its primary mechanism of action is to block the activity of the adenosine A2A receptor, a G protein-coupled receptor that plays a significant role in modulating dopaminergic signaling in the brain. By antagonizing the A2A receptor, this compound can potentiate the effects of dopamine. This makes it a valuable research tool for studying conditions related to dopamine dysfunction, such as Parkinson's disease and depression.[2][3][4]
Q2: What are the common research applications for this compound?
This compound is primarily used in preclinical research models of:
-
Parkinson's Disease: To investigate its potential to alleviate motor symptoms.[2][5]
-
Movement Disorders: To study its effects on catalepsy and other movement-related deficits.[1]
-
Depression: To explore its potential antidepressant-like effects.
Q3: Why am I seeing inconsistent results or a lack of efficacy in my experiments with this compound?
The most common reason for inconsistent results with this compound is its poor aqueous solubility .[3] If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended, leading to a lack of reproducible effects.
Troubleshooting Guide: Inconsistent Results
Issue 1: Compound Precipitation Upon Dilution
Question: I am observing a precipitate when I dilute my this compound DMSO stock solution into my aqueous experimental buffer (e.g., cell culture medium, PBS). How can I prevent this?
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤ 0.1% for cell-based assays) to minimize solvent toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions of your DMSO stock in your pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming your aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, be cautious as prolonged exposure to heat may degrade the compound.
-
Sonication: Brief sonication in a water bath can help to break up any small precipitates and aid in dissolution.
Issue 2: Lack of Expected Biological Activity
Question: My experiments are showing little to no effect of this compound, even at concentrations that have been reported to be effective. What could be the cause?
Answer: Assuming the compound's identity and purity have been verified, the lack of activity is often linked to solubility issues resulting in a lower-than-expected final concentration.
-
Verify Complete Dissolution: Before each experiment, visually inspect your final working solution for any signs of precipitation or cloudiness. A clear solution is essential for accurate results.
-
Prepare Fresh Dilutions: Avoid using old or stored aqueous dilutions of this compound, as the compound may precipitate out of solution over time. Prepare fresh working solutions for each experiment.
-
Consider Co-solvents: For in vivo studies, or in some in vitro assays where cell viability is not a concern, using a co-solvent system may be necessary. Formulations can include a mixture of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and a vehicle such as saline or corn oil.
Workflow for Preparing this compound Working Solutions
Figure 1: A workflow diagram for preparing and troubleshooting this compound solutions.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value (nM) |
| Radioligand Binding | HEK293 (human A2A) | N/A | Ki | 0.6 |
| cAMP Functional Assay | HEK293 (human A2A) | CGS-21680 | KB | 0.3 |
Data sourced from a 2016 publication on ResearchGate.
Experimental Protocols
Protocol: In Vitro cAMP Functional Assay for A2A Receptor Antagonism
This protocol is designed to determine the potency of this compound in inhibiting agonist-induced cyclic AMP (cAMP) production in a cell-based assay.
1. Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
A2A receptor agonist (e.g., CGS21680).
-
This compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
2. Procedure:
-
Cell Seeding: Seed the HEK293-A2A cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the well is ≤ 0.1%.
-
-
Antagonist Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add the prepared dilutions of this compound to the corresponding wells.
-
Include wells for a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2A agonist (e.g., CGS21680) in assay buffer at a concentration that will yield its EC80 in the final assay volume. The EC80 should be predetermined in a separate experiment.
-
Add the agonist solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each experimental sample.
-
Determine the percentage of inhibition of the agonist response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Figure 2: A simplified workflow for the in vitro cAMP functional assay.
Signaling Pathway
The adenosine A2A receptor is a Gs-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade.
Figure 3: The signaling pathway of the adenosine A2A receptor and the point of inhibition by this compound.
References
- 1. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sch412348 pharmacokinetic variability in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective A2A receptor antagonist, Sch412348. The information provided is intended to address potential issues related to its pharmacokinetic variability in animal models.
Troubleshooting Guides
Issue: High Inter-Animal Variability in Plasma Concentrations
Question: We are observing significant variability in the plasma concentrations of this compound between individual animals in our study. What could be the cause and how can we mitigate this?
Answer:
High inter-animal variability is a common challenge with compounds that have poor aqueous solubility, a known characteristic of this compound. Several factors related to its solubility can contribute to this issue:
-
Inconsistent Dissolution in the Gastrointestinal (GI) Tract: The extent and rate at which this compound dissolves in the GI fluid can vary significantly between animals due to differences in GI pH, motility, and food content.
-
Formulation-Dependent Absorption: The vehicle used to administer this compound can dramatically impact its absorption. Inconsistent dosing or instability of the formulation can lead to variable exposure.
-
Food Effects: The presence or absence of food in the GI tract can alter the solubility and absorption of poorly soluble compounds.
Troubleshooting Steps:
-
Optimize Formulation:
-
Vehicle Selection: Experiment with different formulation strategies to improve solubility and dissolution. Consider using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).
-
Particle Size Reduction: Micronization or nano-sizing of the drug substance can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: This technique can improve the dissolution rate and extent of absorption.
-
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Strictly control the feeding schedule of the animals. For initial studies, administering the compound to fasted animals can reduce variability.
-
Dosing Procedure: Ensure a consistent and accurate dosing technique for all animals. For oral gavage, ensure the compound is well-suspended immediately before administration to each animal.
-
-
Refine Dosing Regimen:
-
Dose Volume: Use an appropriate dose volume for the animal species to avoid GI distress, which can affect absorption.
-
Frequency: For compounds with potentially rapid metabolism or clearance, a more frequent dosing schedule might be necessary to maintain exposure.
-
Issue: Lower than Expected Plasma Exposure
Question: Following oral administration of this compound in our rodent model, the measured plasma concentrations are consistently lower than anticipated based on our in vitro potency data. Why is this happening and what can we do?
Answer:
Low oral bioavailability is a likely characteristic of this compound due to its poor aqueous solubility. This means that only a small fraction of the administered dose may be reaching the systemic circulation.
Potential Causes:
-
Poor Solubility and Dissolution: As mentioned, if the compound does not dissolve in the GI tract, it cannot be absorbed.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches the systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp in the gut wall, which actively pump it back into the intestinal lumen, limiting absorption.
Troubleshooting Steps:
-
Investigate Bioavailability:
-
Intravenous (IV) Dosing: If feasible, conduct a pilot pharmacokinetic study with IV administration. This will help determine the absolute bioavailability and differentiate between poor absorption and high clearance.
-
-
Assess Metabolic Stability:
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes from the relevant animal species to determine the intrinsic clearance of this compound. This will provide insights into its metabolic stability.
-
-
Evaluate Transporter Interactions:
-
Caco-2 Permeability Assays: This in vitro model can help determine if this compound is a substrate for P-gp or other efflux transporters.
-
-
Formulation Improvement: As detailed in the previous section, enhancing the formulation is a critical step to improve dissolution and potentially overcome low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Is there any publicly available pharmacokinetic data for this compound in animal models?
A1: To date, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability for this compound in animal models have not been detailed in publicly available literature. However, it has been noted that the compound was not progressed in development due to its poor aqueous solubility.[1] This characteristic strongly suggests that it likely exhibits low and variable oral bioavailability.
Q2: In which animal models has this compound been studied?
A2: this compound has been evaluated in rodent models, including rats and mice, for its potential therapeutic effects in movement disorders like Parkinson's disease.[2][3]
Q3: What doses of this compound have been used in animal studies?
A3: Oral doses of this compound in rodent studies have ranged from 0.1 mg/kg to 10 mg/kg.[2][3]
Q4: What is the primary challenge in working with this compound in vivo?
A4: The primary challenge is its poor aqueous solubility.[1] This can lead to difficulties in formulation, low and erratic oral absorption, and high pharmacokinetic variability between individual animals.
Q5: How can the poor solubility of this compound impact the interpretation of in vivo efficacy studies?
A5: The poor solubility and likely variable absorption of this compound can make it difficult to establish a clear relationship between the administered dose and the observed pharmacological effect. High variability in plasma exposure can lead to inconsistent efficacy results and may mask the true dose-response relationship of the compound. Therefore, it is crucial to have a robust formulation and to monitor plasma concentrations alongside efficacy readouts whenever possible.
Data Presentation
As no specific quantitative pharmacokinetic data for this compound is publicly available, a comparative data table cannot be provided. Researchers are advised to generate this data internally, focusing on the impact of different formulations and routes of administration. A suggested template for data collection is provided below.
Table 1: Example Template for Summarizing Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Animal Model | Dose (mg/kg) & Route | Formulation Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | F (%) |
| Rat | ||||||||
| Mouse |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; F: Bioavailability.
Experimental Protocols
General Protocol for a Rodent Oral Pharmacokinetic Study
-
Animal Model: Select the appropriate species and strain of rodent (e.g., Sprague-Dawley rats, C57BL/6 mice). Ensure animals are healthy and acclimated to the facility.
-
Housing and Diet: House animals in a controlled environment with a standard light-dark cycle. Provide free access to standard chow and water. For fasted studies, withhold food overnight (approximately 12-16 hours) before dosing.
-
Formulation Preparation: Prepare the dosing formulation of this compound. Due to its poor solubility, this may involve creating a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. Ensure the formulation is homogenized before each dose is drawn.
-
Dosing: Administer this compound orally via gavage at the desired dose. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Key factors influencing the oral bioavailability of poorly soluble compounds.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sch412348 Degradation in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sch412348 in experimental buffers. Given that this compound has low aqueous solubility, this guide also addresses challenges related to its formulation and handling to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like many small molecules, can degrade in experimental buffers, leading to a decrease in the effective concentration and potentially the formation of confounding byproducts. Factors such as buffer pH, temperature, light exposure, and storage conditions can all contribute to degradation.[1] It is also crucial to consider the poor aqueous solubility of this compound, as precipitation can also lead to a lower-than-expected concentration in your assay.[2]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes furan, piperazine, and triazole rings, we can infer potential routes of degradation. A study on a structurally similar adenosine A2A receptor antagonist, SCH 420814, revealed degradation under forced conditions (acidic, basic, oxidative, and photolytic stress).[1][3] Potential degradation of this compound could involve:
-
Acid-catalyzed degradation: The furan ring in this compound can be sensitive to acidic conditions, potentially leading to ring-opening.[4]
-
Oxidation: The piperazine and other nitrogen-containing rings could be susceptible to oxidation.[5]
-
Hydrolysis: While the triazole ring is generally stable to hydrolysis, other parts of the molecule could be susceptible, particularly at non-neutral pH.[6][7]
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: Due to its poor aqueous solubility, this compound should be dissolved in an appropriate organic solvent, such as DMSO, to prepare a concentrated stock solution. To minimize degradation:
-
Use high-quality, anhydrous DMSO.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q4: What are the best practices for preparing working solutions of this compound in aqueous experimental buffers?
A4: The low aqueous solubility of this compound presents a challenge when preparing working solutions. To minimize precipitation and degradation:
-
Minimize the final concentration of organic solvent (e.g., DMSO) in your experimental buffer, typically keeping it below 0.5%.
-
Add the this compound stock solution to the aqueous buffer as the final step , with vigorous vortexing, to promote dispersion.
-
Visually inspect for precipitation after preparing the working solution. If precipitation is observed, consider using a co-solvent or a different formulation strategy.
-
Prepare working solutions fresh for each experiment and use them immediately.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound in the experimental buffer.2. Precipitation of this compound due to poor aqueous solubility. | 1. Perform a stability study: Incubate this compound in your experimental buffer under the same conditions as your assay (time, temperature, light). Analyze samples at different time points by HPLC to quantify the amount of intact this compound remaining.2. Check for precipitation: After preparing your working solution, centrifuge a small aliquot. If a pellet is visible, precipitation has occurred. Consider lowering the concentration or using a solubilizing agent. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.2. Adjust buffer conditions: Test different buffer pH values and compositions to see if the formation of the unknown peaks can be minimized. |
| Variability between different batches of this compound | Differences in purity or solid-state form. | 1. Obtain a certificate of analysis (CoA) for each batch to verify purity.2. Consider the solid-state properties: Different crystalline forms (polymorphs) can have different solubilities and stabilities. If possible, use the same solid form for all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[8][9]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate, Tris)
-
HPLC system with UV or MS detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent (e.g., methanol or acetonitrile) and dilute with 1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in an organic solvent and dilute with 1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in an organic solvent and dilute with 30% H₂O₂ to a final concentration of ~1 mg/mL. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (~1 mg/mL in a suitable solvent) to a photostability chamber (ICH Q1B guidelines) for a specified duration. Keep a control sample in the dark.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for 24 hours. Also, test a solution of this compound under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer
-
HPLC system with UV or MS detector
Methodology:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assay.
-
Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.
-
Store the quenched samples at -20°C until analysis.
-
Analyze all samples by HPLC to determine the percentage of intact this compound remaining at each time point.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.5 | To avoid potential acid-catalyzed degradation of the furan ring and base-catalyzed hydrolysis. Most biological assays are performed in this pH range. |
| Buffer Species | Phosphate, HEPES, MOPS | These are common biological buffers. Avoid buffers that may react with the compound. |
| Temperature | As low as experimentally feasible | Lower temperatures generally slow down degradation reactions. |
| Antioxidants | Consider adding 0.1% (w/v) ascorbic acid or 0.01% (w/v) butylated hydroxytoluene (BHT) | To mitigate potential oxidative degradation, especially if the assay is long-term. |
| Co-solvents | <10% (v/v) polyethylene glycol (PEG) 400 or <5% (v/v) ethanol | May be necessary to improve the solubility of this compound in aqueous buffers. Test for compatibility with your assay. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere |
| Solid Powder | -20°C | Protect from light | Inert atmosphere (e.g., argon or nitrogen) if possible |
| Stock Solution (in DMSO) | -20°C or -80°C (aliquoted) | Protect from light | Tightly sealed vial |
| Working Solution (in aqueous buffer) | Use immediately; do not store | Protect from light | N/A |
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Sch412348
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch412348. The focus is on addressing the challenges associated with its poor oral bioavailability, a factor attributed to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for the poor oral bioavailability of this compound is its low aqueous solubility.[1] For a drug to be absorbed effectively from the gastrointestinal tract into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds with poor solubility, like this compound, have a limited dissolution rate, which in turn limits their absorption and overall bioavailability.
Q2: Are there any known formulation strategies that have been successfully applied to this compound?
A2: While specific formulation details for this compound in preclinical studies are not extensively published, the compound was not progressed to further development due to its poor aqueous solubility.[1] However, a variety of formulation strategies are commonly employed to enhance the oral bioavailability of poorly soluble drugs and could be applicable to this compound.[2][3][4][5] These include particle size reduction, the use of solid dispersions, and lipid-based formulations.
Q3: What are the general principles behind improving the oral bioavailability of poorly soluble drugs?
A3: The main goal is to increase the dissolution rate and/or the solubility of the drug in the gastrointestinal fluids. This can be achieved through several approaches:
-
Increasing the surface area for dissolution: This is typically done by reducing the particle size of the drug substance.[2][5]
-
Improving the wettability of the drug: Surfactants and hydrophilic carriers can be used to improve the interaction of the drug with aqueous fluids.[4]
-
Presenting the drug in an amorphous (non-crystalline) state: The amorphous form of a drug is generally more soluble than its crystalline form.[5]
-
Using lipid-based formulations: These can help to solubilize the drug in the gastrointestinal tract and facilitate its absorption.[3]
Troubleshooting Guide
Issue 1: Low and Variable Drug Exposure in Preclinical Oral Dosing Studies
You are administering this compound orally to rodents and observing low and inconsistent plasma concentrations.
Possible Cause: Poor and erratic dissolution of the drug in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio of the drug, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[2]
-
Action: Mill the this compound powder to reduce its particle size. Aim for a particle size distribution in the micron or sub-micron (nano) range.
-
Expected Outcome: Increased dissolution rate and potentially higher and more consistent plasma exposure.
-
-
Formulation as a Suspension with a Wetting Agent:
-
Rationale: Poor wettability of the drug powder can lead to clumping and reduced effective surface area for dissolution. A wetting agent will help to disperse the drug particles in the vehicle.
-
Action: Formulate this compound as a suspension in an aqueous vehicle containing a suitable wetting agent (e.g., Tween 80, sodium lauryl sulfate).
-
Expected Outcome: Improved dispersion of the drug particles, leading to more consistent dissolution and absorption.
-
Issue 2: Inability to Achieve Desired Dose in a Reasonable Dosing Volume
The required dose of this compound is high, but its low solubility prevents you from dissolving it in a small enough volume for oral gavage in your animal model.
Possible Cause: The intrinsic solubility of this compound in common pharmaceutical vehicles is too low.
Troubleshooting Steps:
-
Co-solvent Systems:
-
Rationale: The solubility of a poorly soluble drug can often be increased by using a mixture of water and a water-miscible organic solvent (co-solvent).
-
Action: Experiment with co-solvent systems such as polyethylene glycol (PEG) 400/water, propylene glycol/water, or solutions containing ethanol.
-
Expected Outcome: Increased solubility of this compound, allowing for a more concentrated dosing solution.
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.[2][3]
-
Action: Develop a SEDDS formulation for this compound. This would involve screening various oils, surfactants, and co-solvents to find a combination that can solubilize the drug and form a stable emulsion.
-
Expected Outcome: A high concentration of this compound can be achieved in the formulation, and the resulting emulsion can enhance absorption.
-
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility in water.[2]
-
Action: Investigate the complexation of this compound with different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Expected Outcome: Formation of a more water-soluble complex, enabling the preparation of a more concentrated dosing solution.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[3][5] | Can significantly increase dissolution rate and apparent solubility. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (SEDDS) | Forms a micro/nanoemulsion in the GI tract, increasing solubilization and absorption.[3] | Can significantly enhance bioavailability of lipophilic drugs. | Potential for GI side effects at high surfactant concentrations; stability can be an issue. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[2] | Can significantly increase aqueous solubility. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To prepare a suspension of micronized this compound for oral dosing.
-
Materials:
-
This compound powder
-
Jet mill or air attrition mill for micronization
-
Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Wetting agent: 0.1% (w/v) Tween 80
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Characterize the particle size distribution of the micronized powder using laser diffraction to confirm size reduction.
-
Prepare the vehicle by dissolving the CMC-Na in deionized water with gentle heating and stirring. Allow to cool to room temperature.
-
Add the Tween 80 to the vehicle and stir until fully dissolved.
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This ensures proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Maintain stirring during animal dosing to ensure dose uniformity.
-
Protocol 2: Feasibility Study for a Co-solvent-Based Formulation
-
Objective: To determine the solubility of this compound in various co-solvent systems.
-
Materials:
-
This compound powder
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Deionized water
-
Vials
-
Shaking incubator or orbital shaker
-
HPLC for concentration analysis
-
-
Procedure:
-
Prepare a series of co-solvent/water mixtures (e.g., 20%, 40%, 60%, 80% v/v of PEG 400 in water).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture in a vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure that excess solid drug remains, indicating that saturation has been reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify a suitable vehicle for the desired dosing concentration.
-
Visualizations
Caption: Logical relationship of this compound's poor solubility to its low bioavailability.
Caption: Troubleshooting workflow for poor oral exposure of this compound.
References
Validation & Comparative
A Comparative Guide to the Selectivity of Sch412348 and Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent adenosine A₂A receptor antagonists, Sch412348 and istradefylline. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Adenosine A₂A receptor antagonists have emerged as a promising therapeutic strategy for a variety of neurological disorders, most notably Parkinson's disease. By modulating dopaminergic signaling in the basal ganglia, these compounds offer a non-dopaminergic approach to symptom management. The selectivity of these antagonists for the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃) is a critical determinant of their therapeutic efficacy and side-effect profile. This guide offers a head-to-head comparison of this compound and istradefylline, two well-characterized A₂A antagonists.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and istradefylline for human adenosine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | Human A₁ Ki (nM) | Human A₂A Ki (nM) | Human A₂B Ki (nM) | Human A₃ Ki (nM) | Selectivity (A₁/A₂A) | Selectivity (A₂B/A₂A) | Selectivity (A₃/A₂A) |
| This compound | >600 | 0.6 | >600 | >600 | >1000-fold | >1000-fold | >1000-fold |
| Istradefylline | 150 | 2.2 | >2200 | >2200 | ~68-fold | >1000-fold | >1000-fold |
Note: The Ki values for this compound at A₁, A₂B, and A₃ receptors are extrapolated from the reported >1000-fold selectivity and the A₂A Ki of 0.6 nM. The Ki values for istradefylline at A₂B and A₃ receptors are based on the reported >1000-fold selectivity and the A₂A Ki of 2.2 nM.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the affinity (Ki) of this compound and istradefylline for human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
Principle: This is a competitive binding assay where the test compound (this compound or istradefylline) competes with a radiolabeled ligand, known to bind with high affinity to the target receptor, for binding sites on cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the recombinant human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).
-
Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-XAC for A₁, [³H]-CGS21680 or [³H]-ZM241385 for A₂A) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, from which the Ki value is calculated.
cAMP Functional Assays
This assay is used to assess the functional consequence of receptor binding, specifically the antagonist's ability to block agonist-induced signaling.
Objective: To determine the functional potency of this compound and istradefylline in blocking adenosine A₂A receptor-mediated signaling.
Principle: The adenosine A₂A receptor is a Gs-coupled receptor. Its activation by an agonist (e.g., NECA) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. An antagonist will competitively inhibit this agonist-induced cAMP production.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the human adenosine A₂A receptor are cultured in appropriate media.
-
Assay: Cells are pre-incubated with varying concentrations of the antagonist (this compound or istradefylline).
-
Agonist Stimulation: A fixed concentration of an A₂A receptor agonist is then added to stimulate cAMP production.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC₅₀ value (the concentration of antagonist that produces 50% inhibition of the agonist response) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Adenosine A2A Receptor Signaling Pathway and Antagonist Action.
Caption: General workflow for a radioligand binding assay.
Discussion of Selectivity Profiles
This compound demonstrates exceptional selectivity for the human adenosine A₂A receptor. With a sub-nanomolar Ki value of 0.6 nM for the A₂A receptor and a selectivity of over 1000-fold against the A₁, A₂B, and A₃ subtypes, it stands out as a highly specific research tool. This high degree of selectivity minimizes the potential for off-target effects mediated by other adenosine receptors, making it an ideal candidate for studies aiming to isolate the physiological and pathological roles of the A₂A receptor.
Istradefylline , an approved medication for Parkinson's disease, also exhibits high affinity for the A₂A receptor with a Ki value of 2.2 nM.[1] While it is highly selective over the A₂B and A₃ receptors (>1000-fold), its selectivity against the A₁ receptor is notably lower at approximately 68-fold.[1] This characteristic is important to consider in experimental design, as at higher concentrations, istradefylline may engage A₁ receptors, potentially influencing experimental outcomes. However, its well-documented clinical profile and established efficacy make it a valuable comparator and a relevant tool for translational research.
Conclusion
Both this compound and istradefylline are potent antagonists of the adenosine A₂A receptor. This compound offers superior selectivity across all adenosine receptor subtypes, making it a more precise tool for basic research. Istradefylline, while slightly less selective for the A₁ receptor, is a clinically approved drug, providing a direct link to human therapeutics. The choice between these two compounds will ultimately depend on the specific aims of the research, with this compound being favored for its unparalleled selectivity and istradefylline for its clinical relevance. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental needs.
References
A Comparative Guide to the Activity of Sch412348 in Novel Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine A2A receptor antagonist Sch412348 with alternative compounds, supported by experimental data from various preclinical models of Parkinson's disease. The information is intended to assist researchers in evaluating the potential of this compound for further investigation and development.
Mechanism of Action: Targeting the Adenosine A2A Receptor
This compound is a potent and highly selective antagonist of the adenosine A2A receptor.[1] In the basal ganglia, A2A receptors are predominantly co-located with dopamine D2 receptors on striatopallidal medium spiny neurons.[2][3] Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, thus inhibiting motor function. By blocking these A2A receptors, this compound enhances dopamine D2 receptor-mediated signaling, offering a non-dopaminergic approach to ameliorate motor deficits associated with Parkinson's disease.[4]
Caption: this compound blocks adenosine A2A receptors, enhancing dopamine D2 receptor signaling.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the binding affinities and the efficacy of this compound in comparison to Preladenant, a structurally similar A2A receptor antagonist, in key preclinical models of Parkinson's disease.
Table 1: Receptor Binding Affinity
| Compound | Human A2A Receptor Ki (nM) | Selectivity over A1 Receptor |
| This compound | 0.6[1] | >1600-fold[4] |
| Preladenant | 1.1 | >1340-fold[4] |
Table 2: Efficacy in Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse motor rigidity, a key symptom of Parkinson's disease.
| Compound (1 mg/kg, p.o.) | Inhibition of Catalepsy (1h post-dose) | Inhibition of Catalepsy (4h post-dose) |
| This compound | 75%[4] | 80%[4] |
| Preladenant | 77%[4] | 70%[4] |
Table 3: Efficacy in the 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
This model mimics the dopamine depletion seen in Parkinson's disease, and the potentiation of L-Dopa-induced contralateral rotations is a measure of a compound's anti-parkinsonian activity.
| Compound | Minimum Effective Dose (p.o.) for Potentiation of L-Dopa |
| This compound | Data not available |
| Preladenant | 0.03 mg/kg[4] |
Table 4: Efficacy in the MitoPark Mouse Model
This genetic model exhibits a progressive loss of dopamine neurons, mirroring the progression of Parkinson's disease.
| Compound (oral administration) | Effect on Locomotor Activity |
| This compound (0.3-10 mg/kg) | Dose-dependent increase in locomotor activity.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Caption: Workflow for evaluating this compound in preclinical models of Parkinson's disease.
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats are used.[5]
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose that reliably induces catalepsy (e.g., 1.13 mg/kg).[5]
-
Drug Administration: this compound or a comparator compound is administered orally (p.o.) at various doses prior to or following the haloperidol injection.
-
Catalepsy Assessment: At specified time points (e.g., 30, 60, and 90 minutes) after drug administration, the rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm height).[5] The time the rat remains in this position (descent latency) is recorded, with a maximum cutoff time (e.g., 120 seconds).[5]
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[6][7]
-
Surgical Procedure: A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-OHDA.[6] This leads to a significant depletion of dopamine in the ipsilateral striatum.
-
Drug Administration: Following a recovery period and confirmation of the lesion (e.g., via apomorphine-induced rotations), this compound or a comparator is administered orally.
-
Behavioral Assessment: L-Dopa is administered, and the number of contralateral rotations is counted over a specific period. An increase in rotations compared to L-Dopa alone indicates a potentiation of the dopaminergic response.[8]
Locomotor Activity in MitoPark Mice
-
Animals: MitoPark mice, which have a conditional knockout of the mitochondrial transcription factor A (Tfam) in dopamine neurons, and their wild-type littermates are used.[9]
-
Drug Administration: this compound is administered orally at various doses.[2]
-
Locomotor Activity Measurement: Mice are placed in an open-field arena, and their spontaneous locomotor activity is recorded using an automated video-tracking system.[10][11] Key parameters measured include total distance traveled, time spent moving, and average speed. The assessment is typically conducted for a defined period (e.g., 8-10 minutes).[11][12]
Conclusion
The available data indicates that this compound is a highly potent and selective adenosine A2A receptor antagonist with demonstrated efficacy in rodent models of Parkinson's disease. Its performance in the haloperidol-induced catalepsy model is comparable to that of Preladenant. Further studies are warranted to directly compare its efficacy in the 6-OHDA lesioned rat and MitoPark mouse models to provide a more comprehensive understanding of its therapeutic potential relative to other A2A receptor antagonists. The detailed protocols provided in this guide can serve as a foundation for designing such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal adenosine A2A receptor neurons control active-period sleep via parvalbumin neurons in external globus pallidus | eLife [elifesciences.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Nonmotor Behavioral Impairments and their Neurochemical Mechanisms in the MitoPark Mouse Model of Progressive Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Dose-Response Analysis of Sch412348 and Alternative Adenosine A₂A Receptor Antagonists
This guide provides a detailed comparison of Sch412348, a potent and selective adenosine A₂A receptor antagonist, with its close analog, Preladenant. This compound has been investigated for its therapeutic potential in movement disorders, particularly Parkinson's disease, due to its high affinity and selectivity for the adenosine A₂A receptor.[][2][3] This document summarizes key dose-response data from in vitro and in vivo studies, outlines the experimental protocols used to generate this data, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Potency and Efficacy Comparison
The following table summarizes the key quantitative parameters for this compound and a primary alternative, Preladenant. Both compounds are highly potent competitive antagonists of the human A₂A receptor.[3][4] Preladenant was developed as a follow-up compound to this compound to improve upon its poor aqueous solubility.[5]
| Parameter | This compound | Preladenant (SCH 420814) | Assay Type | Organism/Cell Line | Reference |
| Binding Affinity (Kᵢ) | 0.6 nM | 1.1 nM | Radioligand Binding | Human A₂A Receptor | [3][4] |
| Functional Potency (K₈) | 0.3 nM | 1.3 nM | cAMP Accumulation Assay | HEK 293 cells (human A₂A) | [4] |
| In Vivo Efficacy | 0.3 - 3 mg/kg (p.o.) | 0.1 - 1 mg/kg (p.o.) | Haloperidol-Induced Catalepsy | Rat | [4][6] |
| In Vivo Efficacy | 0.1 - 1 mg/kg (p.o.) | 0.1 - 1 mg/kg (p.o.) | L-Dopa Potentiation (Rotations) | Rat (6-OHDA-lesioned) | [4] |
| In Vivo Efficacy | 0.3 - 10 mg/kg (p.o.) | Not Specified | Locomotor Activity Increase | MitoPark Mouse | [][2] |
| Selectivity over A₁ Receptor | >1000-fold | >1000-fold | Radioligand Binding | Human | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of dose-response data. Below are protocols for a key in vitro functional assay and a common in vivo behavioral model used to characterize this compound.
In Vitro Functional Antagonist Assay: cAMP Production
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the production of cyclic AMP (cAMP) stimulated by an A₂A receptor agonist.
Objective: To determine the inhibitory constant (K₈) of this compound by quantifying its effect on agonist-induced cAMP levels in cells expressing the human adenosine A₂A receptor.[4]
Materials:
-
HEK 293 cells stably expressing the human adenosine A₂A receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
A₂A receptor agonist (e.g., CGS-21680).
-
Test compounds: this compound, Preladenant.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
96-well or 384-well microplates.
Procedure:
-
Cell Culture: Culture HEK 293-hA₂A cells until they reach the desired confluence.
-
Cell Plating: Harvest the cells and seed them into microplates at a predetermined density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in an appropriate assay buffer. Also, prepare multiple concentrations of the agonist (CGS-21680).
-
Assay Protocol (Dose-Ratio Method): a. Remove the culture medium from the cells. b. Add a fixed concentration of the antagonist (this compound) or vehicle to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. c. Add a range of concentrations of the agonist (CGS-21680) to the wells and incubate for another defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production. d. Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection method as per the cAMP assay kit instructions.
-
Data Analysis: a. Construct dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist. b. Determine the EC₅₀ values of the agonist for each antagonist concentration. c. Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist). d. The K₈ value is determined using the Schild equation, which relates the dose ratio to the antagonist concentration.[4]
In Vivo Behavioral Assay: Haloperidol-Induced Catalepsy in Rats
This model is predictive of the anti-Parkinsonian efficacy of a compound. Catalepsy, a state of motor immobility, is induced by the dopamine D₂ receptor antagonist haloperidol. A₂A antagonists are expected to reverse this effect.[7]
Objective: To assess the ability of orally administered this compound to reverse haloperidol-induced catalepsy in a dose-dependent manner.[4][6]
Materials:
-
Male Sprague-Dawley rats.
-
Haloperidol solution.
-
Test compound: this compound suspended in a vehicle (e.g., 0.4% methylcellulose).[7]
-
Catalepsy scoring equipment (e.g., a horizontal bar raised a specific height from the surface).
Procedure:
-
Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg).[4][6]
-
Haloperidol Induction: After a set time following test compound administration (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, s.c.) to induce catalepsy.[7]
-
Catalepsy Measurement: At various time points after haloperidol injection (e.g., 1 and 4 hours), measure the cataleptic state. a. Gently place the rat’s forepaws on a horizontal bar. b. Start a stopwatch and measure the time until the rat removes both paws from the bar (descent latency). A maximum cutoff time (e.g., 180 seconds) is typically used.
-
Data Analysis: a. Record the mean time spent cataleptic for each treatment group. b. Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the drug-treated groups to the vehicle control group.[7] c. Plot the dose-response curve showing the percentage reduction in catalepsy as a function of the this compound dose.
Visualizations
Signaling Pathway
The therapeutic effect of this compound is based on the antagonistic interaction between adenosine A₂A and dopamine D₂ receptors, which are co-localized in the striatum.[5] A₂A receptor activation inhibits D₂ receptor signaling; therefore, blocking the A₂A receptor with an antagonist like this compound enhances dopaminergic neurotransmission.[5]
Caption: A₂A and D₂ receptor signaling pathways and the action of this compound.
Experimental Workflow
The generation of a dose-response curve follows a standardized workflow to ensure data accuracy and reproducibility. This involves careful planning of drug concentrations, replication, and data processing.
Caption: Standard workflow for an in vitro dose-response curve experiment.
References
- 2. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A2A Receptor Antagonists: A Guide for Researchers
The Adenosine A2A receptor (A2AR), a G protein-coupled receptor, has garnered significant attention as a therapeutic target for a spectrum of disorders, most notably Parkinson's disease and, more recently, in the field of immuno-oncology.[1] Antagonism of the A2AR has demonstrated the potential to modulate dopaminergic neurotransmission and to reverse immunosuppression within the tumor microenvironment.[1] This guide offers a comparative overview of several prominent A2A receptor antagonists, with a focus on their binding affinity, selectivity, and the experimental methodologies used for their characterization.
Quantitative Comparison of A2A Receptor Antagonists
The following table summarizes the binding affinities (Ki) and selectivity profiles of several well-characterized A2A receptor antagonists. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity. Selectivity is expressed as a fold-difference in binding affinity for the A2A receptor versus other adenosine receptor subtypes (A1, A2B, and A3).
| Compound | Human A2A Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) | Reference |
| Istradefylline (KW-6002) | 2.2 - 9.12 | ~68-fold | >1000-fold | >1000-fold | [1] |
| Preladenant (SCH 420814) | 0.8 | >1000-fold | >1000-fold | >1000-fold | [1] |
| Tozadenant (SYN115) | 4.1 | 270-fold | - | - | [1] |
| ZM241385 | 0.49 - 1.6 | 484-fold | 47-fold | 464-fold | [1] |
| SCH-58261 | 1.1 | 50-fold | >100-fold | >100-fold | [1] |
| CGS-15943 | 2.7 | Non-selective | Non-selective | Non-selective | [1] |
Note: Ki values can exhibit variability across different studies due to variations in experimental conditions, such as the specific radioligand and cell line employed. The data presented here are compiled from multiple sources to provide a comparative snapshot.[1]
A2A Receptor Signaling Pathway
The A2A receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein.[2][3][4] Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB), leading to the modulation of gene expression and cellular function.[2][3][4]
References
Comparative Guide to Adenosine A2A Receptor Antagonists: Confirming Sch412348 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sch412348 and other key antagonists targeting the adenosine A2A receptor, a critical G-protein coupled receptor (GPCR) implicated in various physiological processes and a significant target for therapeutic intervention, particularly in neurodegenerative disorders like Parkinson's disease.[1][2] This document presents objective experimental data to confirm the potent and selective binding of this compound to the A2A receptor, comparing its performance against notable alternatives such as Preladenant, Istradefylline, and the widely used research tool, ZM241385.
Data Presentation: Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and its comparators. Lower Ki and KB values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | A2A/A1 Selectivity Ratio |
| This compound | 0.6 [1][3] | >1000[1] | 273[3] | >1000[1] | >1667 [4] |
| Preladenant | 1.1[1][5] | >1000[5] | >1000[6] | >1000[5] | >909[4] |
| Istradefylline | 1.3 - 2.2 | ~150 | >1000 | >1000 | ~68 - 115[7] |
| ZM241385 | 0.8 - 1.4[8][9] | 255[9] | 50[9] | >10000[9] | ~182 - 318 |
Data compiled from multiple sources. Selectivity is calculated as Ki (A1) / Ki (A2A).
Table 2: Comparative Functional Antagonism (KB/IC50, nM)
| Compound | Functional Potency (KB or IC50, nM) | Assay Type |
| This compound | 0.3 [3] | cAMP Accumulation Assay[3] |
| Preladenant | 1.3[5] | cAMP Accumulation Assay[5] |
| Istradefylline | 1.2 - 2.8 | cAMP Accumulation Assay[10] |
| ZM241385 | 550[11] | cAMP Accumulation Assay[11] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]ZM241385) for binding to the A2A receptor, typically expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.[12]
-
Radioligand: [3H]ZM241385 or a similar high-affinity A2A receptor radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]
-
Test Compounds: this compound and comparators at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A ligand like NECA.[14]
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[15]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2A receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in fresh buffer and store at -80°C.[16]
-
Assay Setup: In a 96-well plate, add cell membranes (e.g., 20 µg protein/well), the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 30°C to allow the binding to reach equilibrium.[13][14]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the unbound.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
cAMP Functional Assay Protocol
Objective: To determine the functional potency (KB or IC50) of an A2A receptor antagonist by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Principle: The adenosine A2A receptor is a Gs-coupled receptor. Its activation by an agonist (e.g., CGS21680) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will block this agonist-induced cAMP production in a dose-dependent manner.[17]
Materials:
-
Cells: HEK-293 cells stably expressing the human A2A receptor.[17]
-
A2A Receptor Agonist: e.g., CGS21680 or NECA.[17]
-
Test Compounds: this compound and comparators at various concentrations.
-
cAMP Assay Kit: e.g., HTRF, LANCE, or ELISA-based kits.[17]
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase Inhibitors: e.g., IBMX or Rolipram, to prevent cAMP degradation.[18]
Procedure:
-
Cell Plating: Seed the HEK-293-A2A cells in a 96-well plate and allow them to attach overnight.[17]
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).[17]
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (typically its EC80 concentration) to stimulate cAMP production.[17]
-
Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.[17]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[17]
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is then determined.[17]
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: Adenosine A2A receptor signaling pathway.
Caption: Competitive radioligand binding assay workflow.
Caption: cAMP functional assay workflow for antagonists.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical jockeying on the translational track of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 10. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Sch412348: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for understanding its pharmacological profile in comparison to other related compounds.
This compound has demonstrated significant potential in preclinical models of neurological disorders, such as Parkinson's disease.[1] A key attribute of a high-quality research tool and potential therapeutic candidate is its selectivity for the intended target. This guide summarizes the available data on the binding affinity and cross-reactivity of this compound, presents detailed experimental protocols for key binding assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Analysis of Binding Affinity and Selectivity
This compound is a potent antagonist of the human adenosine A2A receptor with a high degree of selectivity over other adenosine receptor subtypes.[2] The following table summarizes the key binding affinity data for this compound and a structurally related compound, preladenant.
| Compound | Receptor | Kᵢ (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Reference |
| This compound | Human A2A | 0.6 | >1600-fold | 910-fold | [3][4] |
| Preladenant | Human A2A | 1.1 | ~1340-fold | >1000-fold | [2][3] |
Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Beyond the adenosine receptor family, this compound and the closely related compound preladenant have been profiled against a broader panel of receptors and transporters. In these studies, no significant interactions were observed at dopamine, serotonin, adrenergic, or muscarinic receptors, nor at monoamine transporters, at concentrations well above those required for A2A receptor antagonism.[5]
Experimental Protocols
The following section details the methodologies used to determine the binding affinity of this compound for the adenosine A2A receptor.
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol describes a competitive radioligand binding assay used to determine the inhibitory constant (Kᵢ) of test compounds for the human adenosine A2A receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [³H]CGS 21680 (a selective A2A receptor agonist).
-
Non-specific Binding Control: CGS 21680 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Test Compound: this compound.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]CGS 21680 (at a concentration near its K₋d), and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled CGS 21680 is used in place of the test compound.
-
Equilibration: Incubate the mixture at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. The signaling pathways of these two receptors are functionally antagonistic; activation of A2A receptors counteracts the effects of D2 receptor activation. This compound, as an A2A receptor antagonist, blocks this pathway, thereby potentiating dopamine D2 receptor-mediated signaling.
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a broad panel of targets.
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Conclusion
This compound is a highly potent and selective adenosine A2A receptor antagonist. The available data demonstrates its impressive selectivity within the adenosine receptor family, with over a thousand-fold selectivity against other subtypes. Furthermore, initial broad panel screening suggests a clean off-target profile at functionally relevant concentrations. This high degree of selectivity, combined with its potent in vivo activity, makes this compound an excellent tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. For researchers in the fields of neurodegeneration, psychiatry, and beyond, this compound represents a valuable pharmacological probe for dissecting A2A receptor-mediated signaling pathways.
References
- 1. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Sch412348 Against Standard Adenosine A2A Receptor Antagonists in Parkinson's Disease Models
This guide provides a detailed comparison of Sch412348, a selective adenosine A2A receptor antagonist, with its successor compound, preladenant, and the approved drug istradefylline. The document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation based on available preclinical data.
Introduction and Mechanism of Action
This compound is a potent and highly selective antagonist of the adenosine A2A receptor.[1][] In the context of Parkinson's disease (PD), the loss of dopamine neurons leads to dysregulation of the basal ganglia circuits that control motor function.[3] A key part of this circuitry is the "indirect pathway," where adenosine A2A receptors are densely expressed on striatopallidal neurons, co-localized with dopamine D2 receptors.[1]
Activation of A2A receptors by adenosine inhibits D2 receptor signaling, thus exacerbating the motor deficits caused by dopamine depletion.[3] this compound and other A2A antagonists work by blocking this inhibitory effect, thereby enhancing D2 receptor-mediated signaling and improving motor function.[3][4] This non-dopaminergic approach offers a novel strategy for managing PD symptoms, potentially as an adjunct to standard levodopa (L-Dopa) therapy.[5][6] Despite its promising preclinical profile, this compound's development was halted due to poor aqueous solubility, which led to the optimization and advancement of its analog, preladenant.[3]
Comparative Preclinical Efficacy Data
The following tables summarize the key quantitative data comparing this compound with preladenant and istradefylline. Data is derived from various preclinical models of Parkinson's disease.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. A1 Receptor | Reference |
|---|---|---|---|---|
| This compound | Human A2A | 0.6 | >1000-fold | [] |
| Preladenant | Human A2A | 1.1 | >1000-fold | [] |
| Istradefylline | Human A2A | 2.2 | 72-fold |[3] |
Table 2: Efficacy in Rodent Models of Parkinson's Disease
| Compound | Model | Endpoint | Effective Dose | Result | Reference |
|---|---|---|---|---|---|
| This compound | Haloperidol-induced Catalepsy (Rat) | Reversal of Catalepsy | 1 mg/kg, p.o. | 75-80% inhibition | [3] |
| 6-OHDA Lesion (Rat) | L-Dopa Potentiation | 0.1 - 1 mg/kg, p.o. | Potentiated L-Dopa-induced rotations | [7] | |
| MitoPark Mouse | Locomotor Activity | 0.3 - 10 mg/kg, p.o. | Dose-dependent increase in activity | [1] | |
| Preladenant | Haloperidol-induced Catalepsy (Rat) | Reversal of Catalepsy | 1 mg/kg, p.o. | 70-77% inhibition | [3] |
| 6-OHDA Lesion (Rat) | L-Dopa Potentiation | 0.1 - 1 mg/kg, p.o. | Potentiated L-Dopa-induced rotations | [7] | |
| MPTP-Treated Monkey | Reversal of Motor Disability | 3 mg/kg | Significant improvement in parkinsonian scores | [8] | |
| Istradefylline | 6-OHDA Lesion (Rat) | L-Dopa Potentiation | 1 mg/kg | Potentiated L-Dopa-induced rotations | [9] |
| | MPTP-Treated Marmoset | Reversal of Motor Disability | 10 mg/kg, p.o. | Significant reversal of motor deficits |[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of efficacy data.
3.1 Haloperidol-Induced Catalepsy in Rats This model assesses the potential of a compound to reverse drug-induced parkinsonism.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are administered haloperidol (a D2 receptor antagonist) to induce catalepsy, a state of motor immobility.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specified time before or after the haloperidol challenge.
-
Catalepsy is measured at set time points (e.g., 1 and 4 hours post-dose) by placing the rat's forepaws on a raised bar and measuring the time it remains in that unnatural posture.
-
-
Endpoint: A significant reduction in the time spent cataleptic compared to the vehicle-treated group indicates anti-parkinsonian efficacy.[3][7]
3.2 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model This model simulates the unilateral dopamine depletion seen in Parkinson's disease to evaluate a drug's ability to potentiate L-Dopa therapy.
-
Subjects: Male Lewis or Wistar rats.
-
Procedure:
-
A neurotoxin, 6-OHDA, is injected into the medial forebrain bundle on one side of the brain, causing progressive degeneration of dopamine neurons in the nigrostriatal pathway.
-
After a recovery and lesion-stabilization period, animals are challenged with a sub-threshold dose of L-Dopa.
-
The test compound or vehicle is co-administered with L-Dopa.
-
-
Endpoint: The primary outcome is the number of contralateral rotations (turning away from the lesioned side). An increase in rotations compared to L-Dopa alone signifies a potentiation of the dopaminergic response.[][7]
Summary and Conclusion
This compound demonstrates high potency and selectivity for the adenosine A2A receptor, with efficacy comparable to its successor, preladenant, in preclinical rodent models.[3][7] Both compounds effectively reverse catalepsy and potentiate the effects of L-Dopa, underscoring the viability of the A2A antagonist mechanism for treating PD motor symptoms.[][7] The primary factor differentiating this compound from preladenant was not efficacy, but a critical pharmaceutical property: aqueous solubility.[3] The progression of preladenant to clinical trials, and the eventual approval of another A2A antagonist, istradefylline, validates the therapeutic hypothesis that this compound was designed to test. While this compound itself did not advance, it served as a crucial tool compound and a successful proof-of-concept, paving the way for improved second-generation molecules.
References
- 1. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
- 5. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical jockeying on the translational track of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Sch412348 and Its Analogs
This guide provides a detailed comparison of the pharmacokinetic profiles of Sch412348 and its structural analogs, primarily focusing on other pyrazolo-triazolo-pyrimidine-based adenosine A2A receptor antagonists. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the adenosine A2A receptor, particularly for neurodegenerative disorders like Parkinson's disease.
Introduction
Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the adenosine A2A receptor antagonist SCH 58261 in rats. Unfortunately, specific quantitative pharmacokinetic data for this compound following oral administration in rats is not publicly available. This compound has been demonstrated to be orally active in rodent models of Parkinson's disease at doses ranging from 0.3 to 10 mg/kg.[1]
Table 1: Pharmacokinetic Parameters of SCH 58261 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1135.44 | Not Reported |
| AUClast (min*ng/mL) | 11528.45 | Not Reported |
| Clearance (CL) (mL/min/kg) | 87.91 | Not Reported |
| Bioavailability (%) | - | Low |
Data sourced from a study by Lee et al. (2020). The study indicated that SCH 58261 has low oral bioavailability due to significant first-pass metabolism in the liver and limited absorption.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to determining the pharmacokinetic profiles of adenosine A2A receptor antagonists.
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound or its analogs) following oral administration in rats.
Animals: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are fasted overnight before dosing.
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile. An internal standard is added to the samples and calibration standards.
-
Chromatography: The prepared samples are injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: The concentration of the test compound in each plasma sample is determined from a calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are then calculated using non-compartmental analysis software.
Visualizations
Adenosine A2A Receptor Signaling Pathway
The primary mechanism of action of this compound and its analogs is the antagonism of the adenosine A2A receptor. This receptor is a Gs protein-coupled receptor, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, these antagonists can modulate downstream signaling cascades.
Caption: Adenosine A2A receptor signaling pathway and its inhibition by antagonists.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an oral pharmacokinetic study in rats.
Caption: Workflow for a typical preclinical oral pharmacokinetic study.
References
A Comparative Guide to Sch412348: An Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the treatment effects of Sch412348, a potent and selective adenosine A2A receptor antagonist. Through a comparative lens, this document evaluates the performance of this compound against other A2A receptor antagonists, preladenant and istradefylline, with a focus on preclinical models of Parkinson's disease. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Adenosine A2A Receptor
This compound is a competitive antagonist of the human adenosine A2A receptor.[1] In the basal ganglia, a brain region critical for motor control, A2A receptors are highly concentrated on striatopallidal neurons, which form the "indirect pathway".[2] These receptors are co-localized with dopamine D2 receptors and exert an opposing, inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, this compound is believed to disinhibit D2 receptor function, thereby normalizing motor activity in states of dopamine depletion, such as Parkinson's disease.[3]
Adenosine A2A Receptor Signaling Pathway in the Striatum.
Comparative Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in several rodent models of Parkinson's disease. Below is a summary of its performance in key preclinical assays compared to other A2A antagonists.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol.
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Catalepsy | Reference |
| This compound | 1 | 75% (at 1h), 80% (at 4h) | [4] |
| Preladenant | 1 | 77% (at 1h), 70% (at 4h) | [4] |
| Istradefylline | 0.05 (ED50) | Reversal of catalepsy | [5] |
6-Hydroxydopamine (6-OHDA)-Induced Contralateral Rotations in Rats
In this model, unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA leads to rotational behavior when the animal is challenged with a dopamine agonist like L-DOPA. A test compound's ability to potentiate these rotations indicates its potential to enhance dopaminergic signaling.
| Compound | Dose (mg/kg, p.o.) | Effect on L-DOPA (4 mg/kg) induced rotations | Reference |
| This compound | 0.1 - 1 | Potentiation | [6] |
| Preladenant | 0.03 (MED) | Potentiation | [4] |
| Istradefylline | 0.3 - 3 | Potentiation | [6] |
MED: Minimum Effective Dose
Locomotor Activity in MitoPark Mice
The MitoPark mouse is a genetic model of Parkinson's disease that exhibits a progressive loss of dopamine neurons and a corresponding decline in motor activity.
| Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Reference |
| This compound | 0.3 - 10 | Dose-dependent increase | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of a test compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Induction of Catalepsy: Administer haloperidol (typically 1-2 mg/kg, i.p.) to the rats.[8][9]
-
Drug Administration: At a specified time before or after haloperidol administration, administer the test compound (e.g., this compound) or vehicle orally (p.o.) or via another appropriate route.
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. A common method is the bar test:
-
Data Analysis: Compare the latency to descend in the drug-treated group to the vehicle-treated group. The percentage of catalepsy inhibition can be calculated.
Workflow for the Haloperidol-Induced Catalepsy Model.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor deficits of Parkinson's disease and to assess the therapeutic potential of test compounds.
Animals: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Pre-treatment: Administer a norepinephrine reuptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Stereotaxic Surgery:
-
Post-operative Care: Provide appropriate post-surgical care, including analgesia and monitoring.
-
Behavioral Testing (Rotation):
-
After a recovery period (typically 2-3 weeks), assess the lesion by inducing rotational behavior.
-
Administer a dopamine agonist such as apomorphine or L-DOPA.[13]
-
Place the rat in a circular arena and record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 60-90 minutes).[13]
-
-
Drug Efficacy Testing:
-
Administer the test compound (e.g., this compound) prior to the dopamine agonist.
-
Measure the potentiation of contralateral rotations compared to the dopamine agonist alone.
-
MitoPark Mouse Model of Parkinson's Disease
Objective: To utilize a genetic model with progressive dopamine neuron loss to evaluate the long-term efficacy of a test compound.
Animals: MitoPark mice (DAT+/cre; TfamloxP/loxP) and littermate controls.[4][14]
Procedure:
-
Breeding and Genotyping: Breed mice to generate the desired MitoPark genotype and littermate controls.[4][14]
-
Aging and Phenotyping: Allow the mice to age. The progressive loss of dopamine neurons leads to the development of motor deficits, typically starting around 12-16 weeks of age.[7]
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle orally to different cohorts of mice at various stages of disease progression.
-
Behavioral Assessment:
-
Locomotor Activity: Place individual mice in an open-field arena equipped with photobeams to measure horizontal and vertical activity over a defined period (e.g., 60 minutes).[4][15]
-
Rotarod Test: Assess motor coordination and balance by measuring the time a mouse can remain on a rotating rod.[7]
-
Hindlimb Bradykinesia: Measure the time it takes for a mouse to initiate movement of a hindlimb in response to a stimulus.[7]
-
-
Data Analysis: Compare the performance of the drug-treated MitoPark mice to vehicle-treated MitoPark mice and littermate controls.
Summary and Future Directions
This compound demonstrates potent and selective antagonism of the adenosine A2A receptor, with efficacy in preclinical models of Parkinson's disease comparable to or exceeding that of other A2A antagonists like preladenant.[4] Its ability to reverse haloperidol-induced catalepsy and potentiate L-DOPA-induced rotations in the 6-OHDA rat model, as well as improve locomotor activity in the progressive MitoPark mouse model, underscores its potential as a therapeutic agent for Parkinson's disease.[6][7]
Despite its promising preclinical profile, the development of this compound was halted due to poor aqueous solubility.[4] However, the data generated from studies on this compound and other A2A antagonists like preladenant and the approved drug istradefylline continue to validate the adenosine A2A receptor as a valuable non-dopaminergic target for the treatment of Parkinson's disease.[6] Future research may focus on developing A2A antagonists with improved pharmacokinetic properties or exploring their potential in treating non-motor symptoms of Parkinson's disease, such as depression, for which this compound also showed a promising profile in preclinical models.
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. Multimodal MRI Evaluation of the MitoPark Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. mdbneuro.com [mdbneuro.com]
- 14. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 15. Subsecond Analysis of Locomotor Activity in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sch412348: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of the potent adenosine A2A receptor antagonist, Sch412348, ensuring personnel safety and environmental compliance.
Researchers and laboratory personnel handling this compound, a potent and selective adenosine A2A receptor antagonist, must adhere to stringent disposal procedures to mitigate risks to both human health and the environment.[1][2][3] Given its nature as a highly potent research compound, proper waste management is a critical component of the laboratory workflow.[1][4] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and associated materials.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling potent compounds like this compound.[1][2][3]
Personal Protective Equipment (PPE): Due to the potent nature of this compound, a comprehensive suite of PPE is mandatory to prevent accidental exposure.[4][5]
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the solid compound or when there is a risk of aerosolization.
Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][3][4]
II. Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for compliant disposal.[6][7][8][9] this compound waste should be classified as hazardous chemical waste. It is crucial to never mix incompatible waste streams.[6]
Waste Streams for this compound:
| Waste Type | Description |
| Solid Waste | Unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE (e.g., gloves, disposable lab coats). |
| Liquid Waste | Solutions containing this compound, including experimental residues and the first rinse of contaminated glassware.[10] |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. |
| Empty Containers | Original vials or containers of this compound. |
III. Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]
-
This includes unused compound, contaminated lab supplies, and grossly contaminated PPE.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate amount, and the date of accumulation.[6][9]
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[6][11]
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).[6][7]
-
The first rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[10]
-
Securely cap the container and label it as "Hazardous Waste" with the chemical name, concentration, and date.
-
Store in secondary containment to prevent spills.[8]
3. Sharps Waste Disposal:
-
Place all sharps contaminated with this compound directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[5][9]
-
Do not recap, bend, or break needles.
4. Empty Container Disposal:
-
Empty containers of highly potent compounds are generally considered hazardous waste unless properly decontaminated.[10][12]
-
Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[10] Subsequent rinses may also need to be collected depending on institutional policies.
-
After decontamination, deface or remove the original label and dispose of the container as instructed by your EHS department, which may be in a designated container for rinsed glass or plastic.[7]
IV. Final Disposal and Record Keeping
-
Once a hazardous waste container is full or has reached the designated accumulation time limit, arrange for a pickup by your institution's EHS department.[11][12]
-
Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[8][13]
Visual Guide to this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharm-int.com [pharm-int.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. escopharma.com [escopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
